Product packaging for 2-(1-Methyl-1H-indol-3-yl)-ethanol(Cat. No.:CAS No. 2532-74-3)

2-(1-Methyl-1H-indol-3-yl)-ethanol

Cat. No.: B1626444
CAS No.: 2532-74-3
M. Wt: 175.23 g/mol
InChI Key: VRCATDJGVMANRJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-ethanol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1626444 2-(1-Methyl-1H-indol-3-yl)-ethanol CAS No. 2532-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCATDJGVMANRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482276
Record name 2-(1-Methyl-1H-indol-3-yl)-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2532-74-3
Record name 2-(1-Methyl-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-indol-3-yl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 2532-74-3), a key tryptophol derivative.[1][2] This document is intended for researchers, chemists, and professionals in drug development and organic synthesis. We will explore the most prevalent and efficient synthetic methodologies, detailing the underlying chemical principles and providing step-by-step protocols. Furthermore, a complete guide to the structural elucidation and purity confirmation using modern analytical techniques, including NMR, MS, and IR spectroscopy, is presented. The causality behind experimental choices is emphasized to provide field-proven insights and ensure procedural trustworthiness.

Introduction and Significance

This compound, also known as N-methyltryptophol, is a derivative of the naturally occurring indole compound tryptophol. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds, including the neurotransmitter serotonin.[3] The N-methylation of the indole ring can significantly alter the molecule's pharmacological profile, including its binding affinity for receptors and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of more complex molecules, such as triptan-class drugs used for migraines and other targeted therapeutics.[4][5]

This guide provides an authoritative framework for its preparation and validation, ensuring high purity and structural integrity for downstream applications.

Synthetic Methodologies

The synthesis of this compound can be approached via several strategic routes. We will detail the two most practical and reliable methods: the direct reduction of a carboxylic acid precursor and the N-methylation of tryptophol.

Method A: Reduction of 1-Methyl-1H-indole-3-acetic acid

This is arguably the most direct and high-yielding approach, starting from the corresponding carboxylic acid. The core of this transformation is the reduction of the carboxyl group to a primary alcohol.

Causality and Reagent Choice: Carboxylic acids are relatively resistant to reduction. While milder reducing agents like sodium borohydride (NaBH₄) are sufficient for ketones and aldehydes, they are generally ineffective for carboxylic acids. A powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice due to the high polarity and reactivity of the Al-H bond, making it a potent nucleophilic hydride source capable of reducing esters, amides, and carboxylic acids efficiently.[6][7][8] The reaction proceeds via a complex aluminate ester intermediate, which is subsequently hydrolyzed during the workup to yield the desired primary alcohol.[6]

Experimental Protocol: LAH Reduction

Materials:

  • 1-Methyl-1H-indole-3-acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (1.5-2.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

  • Cooling: The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: 1-Methyl-1H-indole-3-acetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Caution!): The flask is cooled back to 0 °C. The reaction is quenched by the slow, sequential, and dropwise addition of:

    • Deionized water (X mL, where X = grams of LiAlH₄ used).

    • 15% aqueous sodium hydroxide (X mL).

    • Deionized water (3X mL). This procedure (Fieser workup) is crucial for safely neutralizing excess LAH and forming a granular, easily filterable aluminum salt precipitate.

  • Filtration & Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are transferred to a separatory funnel, washed with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of Synthetic Workflow (Method A)

start 1-Methyl-1H-indole-3-acetic acid product This compound start->product Reduction reagent 1) LiAlH4, Anhydrous THF, 0°C to Reflux 2) H2O, NaOH(aq) Workup start 2-(1H-Indol-3-yl)ethanol (Tryptophol) product This compound start->product N-Methylation reagent 1) NaH, Anhydrous DMF, 0°C 2) CH3I, 0°C to RT

References

Physicochemical properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Foreword: Understanding the Molecule in Context

This compound, a derivative of the well-known neuromodulator tryptophol, represents a molecule of significant interest within contemporary drug discovery and synthetic chemistry.[1] Its structural modification—the methylation of the indole nitrogen—subtly yet profoundly alters its electronic and steric profile, thereby influencing its interactions with biological targets and its behavior in various chemical environments. This guide provides a comprehensive analysis of its core physicochemical properties, moving beyond mere data tabulation to elucidate the underlying principles and experimental methodologies crucial for its application. For researchers in medicinal chemistry and drug development, a thorough grasp of these properties is not merely academic; it is the foundational logic upon which rational drug design, formulation, and preclinical evaluation are built.

Core Molecular and Physical Characteristics

The fundamental identity of a compound is established by its molecular formula and weight, which serve as the basis for all stoichiometric calculations and analytical interpretations. The physical state and thermal transition points, such as melting and boiling points, are primary indicators of purity and dictate the conditions required for handling, purification, and formulation.

PropertyValueSource
CAS Number 2532-74-3[2][3][4]
Molecular Formula C₁₁H₁₃NO[3][5]
Molecular Weight 175.23 g/mol [3][5]
Boiling Point Not experimentally determined; Predicted data unavailable.
Melting Point Not experimentally determined; Predicted data unavailable.
pKa (hydroxyl proton) ~16-18 (Predicted, based on typical alcohol pKa)[6]

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy: The expected proton NMR spectrum provides a definitive fingerprint of the molecule.

  • Indole Ring Protons: The protons on the aromatic indole ring will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets) will be characteristic of the 3-substituted indole system.

  • Ethyl Chain Protons (-CH₂CH₂OH): The two methylene groups will appear as distinct triplets. The -CH₂- group adjacent to the indole ring will be slightly downfield compared to the -CH₂- group adjacent to the hydroxyl group.

  • N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.7-3.9 ppm, corresponding to the three protons of the methyl group on the indole nitrogen.[7]

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a key confirmatory test.[8]

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.

  • Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).

  • Ethyl and Methyl Carbons: The carbons of the N-methyl group and the ethyl side chain will appear in the upfield region (δ 20-70 ppm). The carbon atom bonded to the oxygen will be the most downfield of this group, typically in the δ 50-65 ppm range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is the hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[9]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond stretch of the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (175.23).

  • Fragmentation: Common fragmentation patterns for this molecule would include the loss of water (M-18) and cleavage of the bond between the two carbons of the ethyl side chain (alpha cleavage).

Physicochemical Properties in Drug Development

Properties such as solubility, lipophilicity (LogP), and ionization (pKa) are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Solubility is a crucial factor for both in vitro assays and in vivo bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is standard in early drug discovery for assessing the solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation. Measure the turbidity (nephelometry) of each well using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound.

Causality Behind Experimental Choices:

  • Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for creating a concentrated stock solution.[10]

  • Why Kinetic Solubility? In early discovery, kinetic solubility (measuring the concentration at which a compound precipitates from a supersaturated solution) is often more relevant to the conditions of in vitro biological assays than thermodynamic solubility.

  • Why Nephelometry? This method is rapid, requires a small amount of compound, and is easily automated, making it suitable for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation: Prepare a solution of this compound in either water or n-octanol at a known concentration.

  • Partitioning: Add an equal volume of the second solvent (n-octanol or water, respectively) to a separation funnel. Shake the funnel vigorously for a set period to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Causality Behind Experimental Choices:

  • Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of cell membranes due to its amphipathic nature.

  • Why Shake-Flask? Although more labor-intensive than chromatographic methods, the shake-flask method is considered the "gold standard" as it directly measures the partitioning at equilibrium.

  • Why HPLC/UV-Vis? These are highly sensitive and quantitative analytical techniques that allow for accurate determination of the compound's concentration in each phase, even at low levels.

ShakeFlask cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Dissolve compound in n-Octanol B Add equal volume of Water A->B C Shake vigorously to equilibrate B->C D Allow phases to separate C->D E Sample Aqueous Phase D->E F Sample Octanol Phase D->F G Measure Concentration (HPLC/UV) E->G F->G H Calculate LogP G->H

Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it is 50% ionized. For this compound, the relevant pKa is that of the hydroxyl group. While the indole nitrogen is part of an aromatic system and generally not basic, the hydroxyl group can be deprotonated under strongly basic conditions.

The pKa of an alcohol is typically high, in the range of 16-18, meaning it will be almost entirely in its neutral, protonated form at physiological pH.[6] This is important because the neutral form of a drug is generally more membrane-permeable than its ionized form.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture, such as water with a co-solvent like methanol to ensure solubility.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration to the solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the base is added.

  • Data Analysis: Plot the pH versus the volume of base added. The midpoint of the steepest part of the titration curve corresponds to the pKa.

Causality Behind Experimental Choices:

  • Why Potentiometric Titration? This is a fundamental and accurate method for determining pKa values by directly measuring the change in pH upon addition of a titrant.

  • Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to keep the compound in solution throughout the titration, ensuring an accurate measurement.

Conclusion and Future Directions

The physicochemical properties of this compound define its behavior in chemical and biological systems. This guide has outlined the key parameters and the standard methodologies for their determination, emphasizing the rationale behind these experimental choices. While some data, particularly thermal properties, require experimental determination, the provided spectroscopic and physicochemical profiles offer a robust foundation for researchers. Future work should focus on obtaining empirical data for melting point, boiling point, and solubility in various pharmaceutically relevant solvents and buffers. These data will be invaluable for advancing the study of this and related indole derivatives in the fields of medicinal chemistry and materials science.

References

2-(1-Methyl-1H-indol-3-yl)-ethanol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Methyl-1H-indol-3-yl)-ethanol for Researchers and Drug Development Professionals

Introduction

The indole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs demonstrating a wide array of biological activities.[1][2] Compounds bearing the indole core are known to exhibit anti-cancer, anti-fungal, anti-inflammatory, and anti-microbial properties, among others.[2] This technical guide provides a comprehensive overview of this compound, a derivative of the well-known tryptophol.[3] This document is designed for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, and potential applications as a key building block in the creation of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity

PropertyValueSource
CAS Number 2532-74-3[3][4][5]
Molecular Formula C₁₁H₁₃NO[4][6][7]
Molecular Weight 175.23 g/mol [4][6][7]
IUPAC Name 2-(1-methyl-1H-indol-3-yl)ethan-1-ol[8]
Synonyms 2-(1-Methylindol-3-yl)ethanol[4][8]

Molecular Structure

The molecular structure of this compound consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group, and an ethanol group is attached at position 3.

Caption: Molecular Structure of this compound

Synthesis and Manufacturing

A primary route for the synthesis of this compound involves the N-methylation of tryptophol (2-(1H-indol-3-yl)ethanol).[3] Tryptophol serves as a readily available starting material for this transformation.[9]

General Synthetic Workflow

G start Start: Tryptophol & Methylating Agent reaction Reaction in Suitable Solvent with Base start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)
  • Dissolution: Dissolve tryptophol in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

  • Methylation: Introduce a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.[3]

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its completion using thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indole ring, a singlet for the N-methyl protons, and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the indole ring, the N-methyl carbon, and the two carbons of the ethanol side chain.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).[8]
IR Spec. Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the indole ring.

Applications in Drug Discovery and Development

The indole scaffold is a key component in numerous biologically active molecules. This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to biogenic amines like serotonin suggests potential interactions with various biological targets.[1]

The presence of a primary alcohol provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester, or replaced with other functional groups to generate a library of compounds for biological screening.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from tryptophol and the reactive nature of its hydroxyl group make it an attractive starting point for the creation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Profile of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(1-Methyl-1H-indol-3-yl)-ethanol, a key indole derivative of interest in medicinal chemistry and drug development. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The methodologies for acquiring such spectroscopic data are also detailed, providing a framework for experimental validation.

Introduction

This compound, also known as N-methyl-tryptophol, belongs to the indole alkaloid family, a class of compounds with diverse and significant biological activities. The structural characterization of such molecules is fundamental to understanding their chemical behavior and pharmacological properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and purity of organic compounds. This guide offers an in-depth examination of the predicted spectroscopic data for this compound, providing a foundational reference for researchers in the field.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is characterized by an indole ring system with a methyl group at the N1 position and an ethanol substituent at the C3 position. This substitution pattern dictates the unique spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of closely related compounds such as tryptophol (2-(1H-indol-3-yl)ethanol) and other N-methylated indole derivatives.[1]

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the ethanol side chain, and the N-methyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.65d~7.9H-4
~7.30d~8.2H-7
~7.20t~7.6H-6
~7.10t~7.5H-5
~7.00s-H-2
~3.90t~6.5-CH₂-OH
~3.75s-N-CH₃
~3.00t~6.5Indole-CH₂-
~1.50 (broad)s--OH

Causality behind Predictions: The chemical shifts of the aromatic protons (H-4 to H-7) are predicted based on the known values for tryptophol, with slight downfield shifts anticipated due to the electron-donating effect of the N-methyl group. The singlet for the H-2 proton is characteristic of 3-substituted indoles. The N-methyl group is expected to appear as a sharp singlet around 3.75 ppm. The methylene protons of the ethanol side chain will appear as triplets due to coupling with each other. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~137.0C-7a
~128.5C-2
~126.5C-3a
~122.0C-6
~121.5C-4
~119.5C-5
~112.5C-3
~109.5C-7
~62.0-CH₂-OH
~32.5N-CH₃
~28.5Indole-CH₂-

Causality behind Predictions: The chemical shifts for the indole ring carbons are predicted by comparison with tryptophol and N-methylindole.[1][2] The N-methylation is expected to have a minor effect on the chemical shifts of the benzene ring carbons but will influence the C-2, C-3, and C-7a carbons. The aliphatic carbons of the ethanol side chain are assigned based on typical values for primary alcohols.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Intensity Assignment
~3400Broad, StrongO-H stretch (alcohol)
~3100-3000MediumAromatic C-H stretch
~2940, ~2870MediumAliphatic C-H stretch
~1615, ~1470Medium to StrongC=C stretch (aromatic ring)
~1330MediumC-N stretch
~1050StrongC-O stretch (primary alcohol)
~740StrongOrtho-disubstituted benzene C-H bend

Causality behind Predictions: The broad absorption around 3400 cm⁻¹ is a hallmark of the hydroxyl group's O-H stretch, indicative of hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions. The C=C stretching bands confirm the presence of the aromatic indole ring. The strong C-O stretching band around 1050 cm⁻¹ is characteristic of a primary alcohol. The out-of-plane C-H bending vibration around 740 cm⁻¹ is indicative of the ortho-disubstitution pattern of the benzene portion of the indole ring. These predictions are based on established correlation tables and comparison with the IR spectrum of similar molecules like L-tryptophan.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile compounds like this.

Predicted Mass Spectrometry Data (EI)

  • Molecular Ion (M⁺): m/z = 175 (corresponding to the molecular formula C₁₁H₁₃NO)

  • Major Fragment Ions (m/z):

    • 144: [M - CH₂OH]⁺ - Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. This is expected to be the base peak.

    • 130: [M - CH₂OH - CH₂]⁺ or [C₉H₈N]⁺ - Subsequent loss of a methylene group or rearrangement.

    • 115: Further fragmentation of the indole ring.

Causality behind Predictions: The molecular ion peak is expected at m/z 175. The most prominent fragmentation pathway for primary alcohols is the alpha-cleavage, leading to the loss of the CH₂OH group, which would result in a stable indoylmethyl cation at m/z 144. This is predicted to be the base peak. Further fragmentation of the indole ring would lead to smaller fragments. The fragmentation pattern of N-methylindole also shows a stable molecular ion and characteristic fragmentation of the indole core, supporting these predictions.[2]

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols can be employed.

NMR Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

cluster_0 NMR Workflow Sample Prep Sample Prep 1H NMR Acq 1H NMR Acq Sample Prep->1H NMR Acq 13C NMR Acq 13C NMR Acq 1H NMR Acq->13C NMR Acq Data Processing Data Processing 13C NMR Acq->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation Background Scan Background Scan Sample Application Sample Application Background Scan->Sample Application Spectrum Acquisition Spectrum Acquisition Sample Application->Spectrum Acquisition Data Analysis Data Analysis Spectrum Acquisition->Data Analysis Sample Injection (GC) Sample Injection (GC) Ionization (EI) Ionization (EI) Sample Injection (GC)->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

References

Biological Screening of Novel Indole-3-Ethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-ethanol, also known as tryptophol, is a naturally occurring aromatic alcohol found in a variety of organisms, including plants, fungi, and bacteria.[1] Its core indole structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] Derivatives of indole-3-ethanol have garnered significant interest in drug discovery due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] This guide provides a comprehensive technical overview of the biological screening process for novel indole-3-ethanol derivatives, designed for researchers, scientists, and drug development professionals. The focus is on establishing a robust and logical screening cascade to identify and characterize promising lead compounds.

The journey of a new chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, with biological screening forming the critical initial steps.[6] A well-designed screening strategy not only identifies active compounds but also provides crucial insights into their mechanism of action, selectivity, and potential liabilities. This guide will detail a multi-tiered approach, beginning with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex secondary and mechanistic assays, and culminating in preliminary in vivo evaluations.

Part 1: The In Vitro Screening Cascade

The initial phase of screening focuses on in vitro assays, which are conducted in a controlled laboratory setting outside of a living organism.[7] These assays are essential for the initial identification of bioactive compounds from a library of newly synthesized indole-3-ethanol derivatives.[8][9] They offer the advantages of being relatively low-cost, high-throughput, and amenable to automation, allowing for the rapid screening of numerous compounds.[10]

Primary Screening: Assessing Cytotoxicity and Antiproliferative Activity

The foundational step in screening potential anticancer agents is to evaluate their ability to inhibit cancer cell growth or induce cell death.[11] A panel of diverse cancer cell lines, representing different tumor types, should be employed to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer lineages.

Core Concept: Cell Viability Assays

Cell viability assays are fundamental to this stage and measure the overall health of a cell population. Many of these assays rely on the metabolic activity of viable cells to produce a measurable signal.[12]

Recommended Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also uses a tetrazolium salt that is converted to a colored formazan product by metabolically active cells.[14][15] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and making it a more continuous assay.[14]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel indole-3-ethanol derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values for each compound across the panel of cell lines should be compiled into a clear and concise table for easy comparison.

Compound IDCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
I3E-00115.225.8>100
I3E-0025.68.112.3
I3E-003>100>100>100
Positive Control0.50.81.1
Secondary and Mechanistic Assays

Compounds that demonstrate promising activity in the primary screen are advanced to secondary assays designed to elucidate their mechanism of action. This step is crucial for understanding how the compounds are affecting the cancer cells at a molecular level.

1.2.1 Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell survival and proliferation.[16] If the novel indole-3-ethanol derivatives have been designed to target a particular enzyme, an in vitro enzyme inhibition assay is a direct way to confirm this.[17]

  • Reagent Preparation: Prepare the purified target enzyme, its specific substrate, and the assay buffer at the optimal pH.[16]

  • Inhibitor Preparation: Prepare serial dilutions of the indole-3-ethanol derivatives.

  • Reaction Initiation: In a 96-well plate, combine the enzyme and the inhibitor and pre-incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Enzyme + Inhibitor + Substrate Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor Indole-3-Ethanol Derivatives Inhibitor->Reaction Detection Measure Product Formation (e.g., Spectrophotometry) Reaction->Detection IC50 Determine IC50 Detection->IC50

Caption: Workflow for a typical enzyme inhibition assay.

1.2.2 Receptor Binding Assays

If the intended target of the indole-3-ethanol derivatives is a cell surface or intracellular receptor, a receptor binding assay can be employed to measure the affinity of the compounds for the receptor.[18][19] These assays are fundamental in drug discovery for quantifying the interaction between a ligand (the indole derivative) and its receptor.[19][20]

A common format is a competitive binding assay where the novel compound competes with a known, labeled ligand (e.g., radiolabeled or fluorescently tagged) for binding to the receptor.[21] The amount of labeled ligand that is displaced is proportional to the binding affinity of the test compound.

  • Preparation: Prepare cell membranes or purified receptors, the labeled ligand, and the unlabeled indole-3-ethanol derivatives.

  • Incubation: Incubate the receptors with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound labeled ligand. This is often achieved through filtration.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).

  • Data Analysis: Generate a competition curve and calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

G cluster_0 Without Competitor cluster_1 With Competitor R Receptor RL Receptor-Ligand Complex R->RL L Labeled Ligand L->RL L_node R2 Receptor RI Receptor-Inhibitor Complex R2->RI L2 Labeled Ligand I Indole Derivative (Competitor) I->RI I_node

Caption: Competitive receptor binding assay principle.

Part 2: Preliminary In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.[8][22] Animal models are indispensable for this phase of preclinical drug development.[23]

Pharmacokinetic (PK) and ADME Studies

Pharmacokinetics is the study of what the body does to a drug and is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[24][25][26][27] Understanding the ADME properties of a compound is critical for its development as a drug.[28][29][30]

Key PK Parameters:
  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The rate at which a drug is removed from the body.

Experimental Approach: In Vivo PK Study in Rodents
  • Animal Dosing: Administer the indole-3-ethanol derivative to a group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the drug over time using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.

Efficacy Studies in Animal Models of Cancer

The ultimate test of an anticancer agent in the preclinical setting is its ability to inhibit tumor growth in an in vivo model.[22] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[22][31]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer the indole-3-ethanol derivative or a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

Visualization: In Vivo Efficacy Study Workflow

G start Implant Human Cancer Cells in Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Indole Derivative or Vehicle Control randomize->treat measure Measure Tumor Volume Regularly treat->measure measure->treat endpoint Endpoint: Euthanize and Excise Tumors measure->endpoint analysis Analyze Data: Compare Tumor Growth endpoint->analysis

References

Preliminary bioactivity studies of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Bioactivity Studies of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Executive Summary

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][3] This guide focuses on a specific N-methylated indole derivative, this compound. The introduction of a methyl group at the N-1 position of the indole ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity. This document provides a comprehensive framework for conducting preliminary in vitro bioactivity screening of this compound, outlining robust, validated protocols for assessing its potential antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects. The methodologies are presented with a focus on experimental causality, ensuring that each protocol serves as a self-validating system for generating reliable preliminary data.

Compound Profile and Synthesis Overview

Compound: this compound Molecular Formula: C₁₁H₁₃NO[4] Molecular Weight: 175.23 g/mol [4] CAS Number: 2532-74-3[4][5]

Synthesis Rationale: A practical and efficient method for synthesizing the target compound involves the N-methylation of the commercially available precursor, 2-(1H-indol-3-yl)-ethanol (tryptophol). While classic methylating agents like methyl iodide are effective, they pose significant toxicity and environmental concerns.[6][7] A greener and safer alternative is the use of dimethyl carbonate (DMC) in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] This method is suitable for large-scale production and minimizes hazardous byproducts.[8]

Synthesis_Overview Tryptophol 2-(1H-Indol-3-yl)-ethanol (Tryptophol) Target This compound Tryptophol->Target N-Methylation DMC Dimethyl Carbonate (DMC) + K₂CO₃ / DMF

Caption: Synthetic pathway for this compound.

Antimicrobial Activity Assessment

Scientific Rationale: The indole scaffold is a well-established motif in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi, including multidrug-resistant strains.[9][10] The mechanism often involves disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[10] Therefore, the primary step is to determine the compound's Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution technique is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation: a. Add the standardized microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel. c. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. b. The assay should be performed in triplicate for reproducibility.

Data Presentation: Sample MIC Data Table
MicroorganismStrain TypeCompound MIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureusGram-positive32Ciprofloxacin: 1
Escherichia coliGram-negative64Ciprofloxacin: 0.5
Candida albicansFungus (Yeast)16Fluconazole: 2
Aspergillus nigerFungus (Mold)>128Fluconazole: 8

Workflow Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solution of Test Compound C Serial Dilution of Compound in 96-Well Plate B->C C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC Value F->G DPPH_Workflow A Prepare Serial Dilutions of Test Compound C Mix Compound and DPPH in 96-Well Plate A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC₅₀ Value F->G Cytotoxicity_Workflow A Seed Cells in 96-Well Plate B Treat with Compound (e.g., 48 hours) A->B C Add MTT Reagent (Incubate 3-4 hours) B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (~570 nm) D->E F Calculate % Viability & Determine IC₅₀ E->F Signaling_Pathways Compound Cytotoxic Compound Receptor Cell Surface Receptor Compound->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis MAPK->Apoptosis AntiInflammatory_Workflow A Prepare Reaction Mixture: BSA + Buffer + Compound B Incubate at 37°C (20 min) A->B C Induce Denaturation by Heating (70°C) B->C D Cool to Room Temperature C->D E Measure Turbidity (Absorbance at 660 nm) D->E F Calculate % Inhibition E->F

References

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive framework for the in vitro evaluation of a specific indole derivative, 2-(1-Methyl-1H-indol-3-yl)-ethanol. While this particular molecule is not extensively characterized in publicly available literature, its structural similarity to tryptophol (indole-3-ethanol) and other N-methylated indole compounds provides a strong rationale for investigating its potential as a cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial agent. This document is designed to be a practical, in-depth resource, offering not just protocols, but the scientific reasoning that underpins a robust preclinical assessment.

Introduction and Scientific Rationale

This compound belongs to the vast family of indole derivatives, compounds of significant interest due to their diverse pharmacological properties. The parent compound, tryptophol (indole-3-ethanol), is a secondary metabolite in various organisms and has been shown to exhibit activities including the induction of sleep-like states and anti-inflammatory effects.[1][2] The methylation at the N-1 position of the indole ring in this compound is a key structural modification. This change can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to altered biological activity compared to its non-methylated counterpart.

Given the well-documented anticancer, anti-inflammatory, acetylcholinesterase inhibitory, and antimicrobial activities of various indole derivatives, a systematic in vitro evaluation of this compound is warranted.[3][4] This guide outlines a tiered approach to screen for these potential biological activities, employing validated and widely accepted cell-based and biochemical assays.

Preliminary Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.

2.1. Solubility Testing

The solubility of this compound in aqueous media is a critical parameter.

  • Protocol:

    • Prepare a stock solution of the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5]

    • Serially dilute the stock solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium.

    • Visually inspect for precipitation at each dilution.

    • The highest concentration that remains in solution is the maximum aqueous solubility under the tested conditions.

2.2. Stock Solution Preparation

For most in vitro assays, a high-concentration stock solution in an organic solvent is prepared and then diluted to the final working concentrations in the assay medium.

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Dissolve in a minimal amount of a suitable, sterile-filtered organic solvent (e.g., DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Assessment of Cytotoxic Activity

A primary step in the evaluation of any novel compound is to determine its effect on cell viability. This is crucial for identifying potential anticancer properties and for determining the appropriate concentration range for subsequent, more specific assays.

3.1. Rationale for Cytotoxicity Screening

Many indole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[6][7] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

3.2. Recommended Cell Lines

  • MCF-7: A human breast adenocarcinoma cell line, commonly used for screening potential anticancer agents.[9][10]

  • HepG2: A human liver cancer cell line, which can also provide insights into potential hepatotoxicity.[11][12]

3.3. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay C1 Seed MCF-7 or HepG2 cells in 96-well plates C2 Incubate for 24h (allow cells to adhere) C1->C2 T2 Treat cells with varying concentrations of the compound C2->T2 T1 Prepare serial dilutions of This compound T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT solution to each well T3->A1 A2 Incubate for 4h (formazan crystal formation) A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm A3->A4

Caption: Workflow for assessing cytotoxicity using the MTT assay.

3.4. Detailed Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.5. Data Presentation

Concentration (µM)% Viability (MCF-7)% Viability (HepG2)
0 (Vehicle Control)100100
198.599.1
1085.290.3
2560.775.4
5042.155.8
10015.325.6

Evaluation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[13][14]

4.1. Rationale for Anti-Inflammatory Screening

A key event in the inflammatory response is the production of nitric oxide (NO) by activated macrophages. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.

4.2. Recommended Cell Line

  • RAW 264.7: A murine macrophage cell line that is widely used to study inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators, including NO.[15][16][17]

4.3. Experimental Workflow: Griess Assay for Nitric Oxide Production

Griess_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay C1 Seed RAW 264.7 cells in 96-well plates C2 Incubate for 24h C1->C2 T1 Pre-treat cells with This compound C2->T1 T2 Stimulate with LPS (1 µg/mL) T1->T2 T3 Incubate for 24h T2->T3 A1 Collect cell culture supernatant T3->A1 A2 Mix supernatant with Griess reagent A1->A2 A3 Incubate for 15 min at room temperature A2->A3 A4 Measure absorbance at 540 nm A3->A4

Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.

4.4. Detailed Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

4.5. Data Presentation

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2-
LPS (1 µg/mL)25.80
LPS + Compound (1 µM)22.512.8
LPS + Compound (10 µM)15.340.7
LPS + Compound (50 µM)8.965.5

Assessment of Acetylcholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[18][19] Several indole derivatives have been identified as potent AChE inhibitors.[20][21]

5.1. Rationale for AChE Inhibition Assay

Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity.[22] It is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

5.2. Experimental Workflow: Ellman's Method for AChE Inhibition

Ellman_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement R1 Prepare phosphate buffer, DTNB, and AChE enzyme solution R2 Prepare serial dilutions of This compound R1->R2 RX1 Mix AChE enzyme with test compound or buffer (control) in a 96-well plate R2->RX1 RX2 Incubate for 15 min RX1->RX2 RX3 Add DTNB and acetylthiocholine (substrate) to initiate the reaction RX2->RX3 M1 Measure absorbance at 412 nm kinetically for 5-10 min RX3->M1 M2 Calculate the rate of reaction M1->M2

Caption: Workflow for assessing acetylcholinesterase inhibition using Ellman's method.

5.3. Detailed Protocol: Ellman's Method

  • Reaction Mixture: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, 50 µL of 50 mM Tris-HCl buffer (pH 8.0), and 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 25 µL of 0.22 U/mL acetylcholinesterase from electric eel.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC₅₀ value.

5.4. Data Presentation

Compound Concentration (µM)% AChE Inhibition
0 (Control)0
18.2
1025.6
5048.9
10075.3

Evaluation of Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogens.[23][24][25]

6.1. Rationale for Antimicrobial Screening

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]

6.2. Recommended Microbial Strains

  • Escherichia coli (e.g., ATCC 25922): A representative Gram-negative bacterium.

  • Staphylococcus aureus (e.g., ATCC 29213): A representative Gram-positive bacterium.

6.3. Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_reading Result Reading P1 Prepare serial dilutions of This compound in a 96-well plate P2 Prepare standardized bacterial inoculum (0.5 McFarland) I1 Inoculate each well with the bacterial suspension P1->I1 P2->I1 I2 Incubate at 37°C for 18-24h I1->I2 R1 Visually inspect for turbidity I2->R1 R2 Determine the MIC (lowest concentration with no visible growth) R1->R2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

6.4. Detailed Protocol: Broth Microdilution

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

6.5. Data Presentation

Microbial StrainMIC (µg/mL)
Escherichia coli>128
Staphylococcus aureus64

Mechanistic Insights: Potential Signaling Pathways

The biological activities observed in the initial screening assays can be further investigated by exploring the underlying molecular mechanisms. Based on the known activities of other indole derivatives, the following signaling pathways are of particular interest:

7.1. PI3K/Akt/mTOR Pathway (Anticancer)

This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway.[6][7][27][28]

PI3K_Pathway Indole This compound PI3K PI3K Indole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

7.2. NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory indole compounds exert their effects by inhibiting NF-κB activation.[13][29][30]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (e.g., iNOS) Indole This compound Indole->IKK Inhibition?

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. The proposed assays will generate crucial data on its potential cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties. Positive results in any of these screening assays will warrant further, more detailed mechanistic studies, such as Western blotting to confirm the modulation of specific signaling proteins, and eventually, evaluation in preclinical animal models. The versatility of the indole scaffold suggests that this compound is a promising candidate for drug discovery efforts.

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Methylated Tryptophols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the natural occurrence and biosynthesis of methylated tryptophols. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the distribution of these compounds in nature, the intricate enzymatic pathways responsible for their formation, and detailed methodologies for their study.

Section 1: Introduction to Methylated Tryptophols

Tryptophol (indole-3-ethanol) and its derivatives are a class of indolic compounds widely distributed in nature, found in organisms ranging from bacteria and fungi to plants and animals.[1] Methylation, a common biochemical modification, gives rise to a diverse array of methylated tryptophols with varied physiological activities. These modifications can occur on the indole ring, the ethyl side chain, or the hydroxyl group, leading to compounds such as 5-methoxytryptophol (5-ML) and N-methyltryptophol.

The scientific interest in methylated tryptophols stems from their structural relationship to neuroactive compounds like serotonin and melatonin, and their potential as precursors for the synthesis of pharmacologically significant molecules.[2] This guide delves into the natural sources of these compounds and the biosynthetic machinery that produces them.

Section 2: Natural Occurrence of Methylated Tryptophols

Methylated tryptophols have been identified in a variety of natural sources, where their presence and concentration can be influenced by factors such as species, tissue type, and environmental conditions.

In Animals

The most well-studied methylated tryptophol in animals is 5-methoxytryptophol (5-ML), an indoleamine primarily synthesized in the pineal gland, Harderian gland, and retina of vertebrates.[3][4] Its production often follows a diurnal rhythm, though in contrast to melatonin, its levels are typically higher during the day.[5]

Table 1: Concentration of 5-Methoxytryptophol in Animal Tissues

Animal ModelTissueConcentration (Light Period)Concentration (Dark Period)Reference
RatPineal GlandLowerSignificantly Higher[6][7]
RatPlasmaHigherLower[6][7]
GoosePineal GlandMarkedly HigherLower[8]
HumanPineal GlandSignificantly HigherLower[5]

N-methylated tryptamines, which are structurally related to N-methylated tryptophols, have been found in various plant genera, suggesting the potential for the corresponding tryptophols to also be present.[9]

In Fungi

Fungi are a rich source of diverse secondary metabolites, including various indole derivatives.[10][11][12] While research has focused on compounds like psilocybin, the presence of methylated tryptophols is an emerging area of interest. For instance, tryptophol and its derivatives have been isolated from marine yeasts.[5] The biosynthetic potential of fungi suggests they are a promising source for discovering novel methylated tryptophols.

In Plants

Plants produce a vast array of secondary metabolites, including numerous indole alkaloids.[13] While the occurrence of tryptophol itself is well-documented, the presence of methylated tryptophols is less extensively studied. However, the enzymatic machinery for methylation is widespread in plants, with O-methyltransferases (OMTs) playing a key role in the diversification of natural products.[2][14][15] These enzymes are known to act on a variety of substrates, including flavonoids and alkaloids, indicating a high potential for the O-methylation of tryptophol.[3][8]

Section 3: Biosynthesis of Methylated Tryptophols

The biosynthesis of methylated tryptophols originates from the amino acid tryptophan and involves a series of enzymatic reactions, including decarboxylation, deamination, reduction, and methylation.

The Tryptophan-to-Tryptophol Backbone

The initial steps in the biosynthesis of tryptophol from tryptophan are conserved across many organisms. In yeast, for instance, tryptophan is converted to tryptophol via the Ehrlich pathway.[6][15] This pathway involves the transamination of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde, which is then reduced to tryptophol.

Tryptophan_to_Tryptophol Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA Transaminase IAAld Indole-3-acetaldehyde IPA->IAAld Decarboxylase Tryptophol Tryptophol IAAld->Tryptophol Alcohol Dehydrogenase O_Methylation Tryptophol Tryptophol Methoxytryptophol O-Methyltryptophol (e.g., 5-Methoxytryptophol) Tryptophol->Methoxytryptophol O-Methyltransferase (OMT) OMT SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH SAM->OMT N_Methylation Tryptamine Tryptamine NMT N-Methyltryptamine Tryptamine->NMT N-Methyltransferase (NMT) NMT_enzyme1 DMT N,N-Dimethyltryptamine NMT->DMT N-Methyltransferase (NMT) NMT_enzyme2 SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH SAM->NMT_enzyme1 SAM->NMT_enzyme2 SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (Crude Extract) Condition->Load Wash 3. Wash (Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Analyze 5. Analyze (LC-MS/MS or GC-MS) Elute->Analyze

References

2-(1-Methyl-1H-indol-3-yl)-ethanol as a biochemical for proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Methyl-1H-indol-3-yl)-ethanol: A Novel Probe for Chemoproteomic Interrogation of Indole-Metabolizing Enzymes

Authored by: Senior Application Scientist

Abstract

The study of protein-metabolite interactions is a frontier in proteomics, offering a direct window into cellular function and regulatory networks. While numerous tools exist for broad proteomic analysis, the development of specific chemical probes to investigate distinct enzyme classes remains a significant challenge. This guide introduces this compound, a methylated indole derivative, as a potential chemical probe for the targeted enrichment and identification of indole-metabolizing enzymes and their binding partners. Although not a conventional proteomics reagent, its structural similarity to key biological signaling molecules and metabolites, such as melatonin and tryptophol, suggests its utility in activity-based protein profiling (ABPP) and affinity purification mass spectrometry (AP-MS) workflows. This document provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and data analysis considerations for employing this compound in advanced proteomics research.

Introduction: The Rationale for a Specialized Indole Probe

Indole and its derivatives are ubiquitous signaling molecules involved in a vast array of biological processes, from neurotransmission to gut microbiome signaling and cancer progression. Enzymes that metabolize these compounds are critical regulatory nodes and, consequently, are attractive targets for therapeutic development. However, identifying the full complement of proteins that interact with these small molecules in a native cellular context is challenging due to the often transient and low-affinity nature of these interactions.

This compound represents a unique molecular scaffold for developing a chemical probe. Its core indole structure provides a basis for recognition by indole-binding proteins, while the N-methyl group can prevent enzymatic degradation that might otherwise occur at the indole nitrogen, potentially increasing its intracellular stability. The terminal ethanol group offers a versatile chemical handle for derivatization, allowing for the attachment of reporter tags (e.g., biotin) or reactive groups for covalent capture of interacting proteins.

This guide outlines a hypothetical, yet scientifically grounded, workflow for synthesizing a biotinylated probe based on this compound and its subsequent application in a chemoproteomic workflow to enrich and identify target proteins from complex biological lysates.

Core Principle: Affinity-Based Protein Profiling Workflow

The central strategy involves converting this compound into an affinity reagent. This "bait" molecule is then used to capture "prey" proteins from a cell lysate. The entire complex is then purified, and the captured proteins are identified using mass spectrometry.

cluster_0 Probe Synthesis & Lysate Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis A This compound B Biotinylation (Add Affinity Tag) A->B C Affinity Probe (Bait) B->C F Incubate Probe with Lysate (Bait-Prey Interaction) C->F D Cell Culture & Lysis E Native Protein Lysate (Prey) D->E E->F G Streptavidin Bead Capture (Immobilization) F->G H Wash Steps (Remove Non-specific Binders) G->H I Elution of Protein Complexes H->I J On-Bead or In-Solution Digestion (Trypsin) I->J K LC-MS/MS Analysis J->K L Protein Identification & Quantification K->L M Bioinformatic Analysis (Target Identification) L->M

Caption: Workflow for Chemoproteomic Target Identification.

Experimental Protocols

Synthesis of Biotinylated this compound Probe

This protocol describes a conceptual synthesis. The specific reagents and reaction conditions would require optimization.

Objective: To conjugate a biotin moiety to the ethanol group of this compound via an ester linkage.

Materials:

  • This compound (Commercially available from suppliers such as Sigma-Aldrich, PubChem CID: 84339)

  • Biotin

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and Biotin (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final biotinylated probe.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol for Affinity Purification from Cell Lysate

Objective: To enrich and isolate proteins that bind to the biotinylated indole probe.

Materials:

  • Biotinylated this compound probe

  • Control compound: Free biotin

  • Cell line of interest (e.g., a liver cancer cell line like HepG2, known for xenobiotic metabolism)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Lysate Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash with cold PBS, and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration using a BCA assay.

  • Probe Incubation: Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into two microcentrifuge tubes. Add the biotinylated indole probe to one tube (experimental) and an equimolar amount of free biotin to the other (negative control) to a final concentration of 10-50 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Streptavidin Capture: Add pre-washed streptavidin magnetic beads to each tube. Incubate for 1 hour at 4°C with rotation to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by on-bead digestion. Alternatively, elute by boiling the beads in SDS-PAGE sample buffer.

Sample Preparation for Mass Spectrometry (On-Bead Digestion)

Objective: To digest the captured proteins into peptides for LC-MS/MS analysis.

Procedure:

  • After the final wash step, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add mass spectrometry-grade trypsin and incubate overnight at 37°C.

  • Peptide Collection: Pellet the beads with a magnet and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify proteins that are significantly enriched in the experimental sample (pulled down by the indole probe) compared to the negative control (free biotin).

Data Interpretation Workflow:

A Raw Mass Spectrometry Data (.raw files) B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Protein Identification & Label-Free Quantification (LFQ) B->C D Statistical Analysis (Volcano Plot: Fold Change vs. p-value) C->D E Identification of 'Hits' (Significantly Enriched Proteins) D->E F Bioinformatic Annotation (GO Term, Pathway Analysis - e.g., DAVID, Metascape) E->F G Candidate Target Validation (e.g., Western Blot, ITC) F->G

Caption: Bioinformatic pipeline for hit identification.

Quantitative Data Summary:

The results from a typical experiment would be summarized in a table, ranking proteins by their enrichment factor.

Protein ID (UniProt)Gene NameLFQ Intensity (Probe)LFQ Intensity (Control)Fold Change (Probe/Control)p-value
P08684CYP1A21.5E+082.1E+0671.4<0.001
P11509UGT1A69.8E+071.8E+0654.4<0.001
P20813SULT1A17.5E+073.0E+0625.0<0.005
Q9Y2B2NQO14.3E+071.1E+073.90.045
P04075GNB16.2E+085.9E+081.050.89

This table represents hypothetical data for illustrative purposes.

Interpretation of Results:

  • High-Confidence Hits: Proteins like Cytochrome P450 1A2 (CYP1A2) and UDP-glucuronosyltransferase 1-6 (UGT1A6) are known to be involved in the metabolism of indole and other xenobiotics. Their significant enrichment would validate the probe's ability to target relevant enzyme classes.

  • Potential Novel Interactors: The identification of proteins not previously known to interact with indoles would represent novel discoveries, opening new avenues of research.

  • Non-specific Binders: Proteins with a low fold change and high p-value are likely non-specific binders and should be filtered out.

Conclusion and Future Directions

This compound, while not a mainstream tool, presents a compelling starting point for the development of a specialized chemical probe for proteomics. The workflows detailed in this guide provide a robust framework for its synthesis, application in affinity purification, and the subsequent bioinformatic analysis required to identify specific protein interactors. Successful implementation of this strategy could uncover novel enzyme targets, elucidate metabolic pathways, and provide valuable tools for drug development, particularly in the context of diseases where indole metabolism is dysregulated. Future work should focus on optimizing the probe's linker chemistry and potentially developing photo-affinity or clickable versions for more advanced in-situ capture experiments.

Methodological & Application

Leveraging 2-(1-Methyl-1H-indol-3-yl)-ethanol in Modern Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a privileged scaffold in numerous biologically active molecules, making it a focal point in drug discovery and chemical biology.[1][2] This guide introduces 2-(1-Methyl-1H-indol-3-yl)-ethanol, a structurally simple yet versatile indole derivative, as a novel tool for advanced proteomics research. While not a conventional proteomics reagent, its unique structure—featuring a stable N-methylated indole core and a reactive primary alcohol handle—presents significant opportunities for chemical probe development.

This document provides the scientific rationale and detailed protocols for transforming this compound into a powerful bio-orthogonal chemical probe. We outline its application in state-of-the-art chemoproteomic workflows, specifically focusing on Affinity-Based Protein Profiling (ABPP) for the identification of protein targets directly from complex biological systems.[3][4] The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to explore the protein interaction landscape of indole-containing small molecules, thereby accelerating target deconvolution and mechanism-of-action studies.[5][6][7]

Application 1: Development of a Bio-orthogonal Probe for Target Identification

Principle and Rationale

The primary challenge in understanding the function of a bioactive small molecule is identifying its protein interaction partners. Chemical proteomics provides a powerful solution by using engineered versions of a compound to "fish" for its targets in a native biological context.[4][6] The foundational strategy is to modify the molecule of interest—in this case, this compound—with a "bio-orthogonal handle."

A bio-orthogonal group is a chemical moiety that is inert to the vast array of functional groups present in a living system but can be selectively reacted with a specific partner probe.[8][9][10] This two-step approach allows for the covalent labeling and subsequent enrichment of target proteins.[11][12]

The primary alcohol on this compound is an ideal site for chemical modification. It can be readily converted into an alkyne or azide, the cornerstone functional groups for "click chemistry."[9][11] This application note details the synthesis of an alkyne-functionalized probe and its subsequent use in a quantitative, competition-based proteomics workflow to identify specific protein binders.

Workflow Overview

The overall strategy involves three main stages:

  • Probe Synthesis: Chemical modification of this compound to install a terminal alkyne group, creating the active probe.

  • Proteome Labeling and Enrichment: Incubation of the alkyne probe with cell lysate to allow binding to target proteins. A key control involves co-incubation with an excess of the original, unmodified compound to outcompete specific binding. The probe-protein complexes are then covalently captured onto azide-functionalized beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Mass Spectrometry and Data Analysis: The enriched proteins are digested into peptides, identified, and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] True targets are identified as those whose enrichment is significantly reduced in the competition control samples.

Experimental Protocols

This protocol describes the conversion of the primary alcohol of this compound to a terminal alkyne via a propargyl ether linkage.

Causality: The hydroxyl group is a poor leaving group. To facilitate etherification, it is first deprotonated with a strong base (NaH) to form a more nucleophilic alkoxide. This alkoxide then reacts with propargyl bromide in an SN2 reaction to form the desired product.

Materials:

  • This compound (CAS: 2532-74-3)[16][17][18]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Alkylation: Slowly add propargyl bromide (1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final probe, 3-(2-(prop-2-yn-1-yloxy)ethyl)-1-methyl-1H-indole (MIE-alkyne) . Characterize by ¹H NMR and mass spectrometry.

This protocol uses the synthesized MIE-alkyne probe to identify protein targets from a complex proteome (e.g., cell lysate) using a competitive binding assay.

Self-Validation System: The critical component for validating hits is the competition experiment. A true, specific interaction will be displaced by an excess of the parent compound, while non-specific or background binders will not. This is the cornerstone of trustworthy target identification in affinity proteomics.[5][19]

Materials:

  • Synthesized MIE-alkyne probe

  • This compound (for competition)

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA, without detergents that interfere with MS)

  • Azide-functionalized agarose or magnetic beads

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Lysate Preparation: Prepare cell lysate from the biological system of interest. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Treatment Group: In a microcentrifuge tube, combine 1 mg of cell lysate with the MIE-alkyne probe (final concentration typically 1-10 µM).

    • Competition Control Group: In a separate tube, combine 1 mg of cell lysate with the MIE-alkyne probe (same final concentration) AND a 100-fold molar excess of this compound.

    • Incubate all samples for 1 hour at 4 °C with gentle rotation.

  • Click Chemistry Reaction (CuAAC): [9]

    • Prepare a fresh "click mix" containing CuSO₄, THPTA ligand, and sodium ascorbate (as a reducing agent).

    • Add the click mix to each lysate sample.

    • Immediately add azide-functionalized beads to each sample.

    • Incubate for 1 hour at room temperature with rotation to covalently capture the probe-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads extensively to remove non-covalently bound proteins. Use a series of stringent washes (e.g., PBS, high-salt buffer, urea buffer).

  • On-Bead Protein Digestion:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea).

    • Reduction: Add DTT and incubate for 30 minutes.

    • Alkylation: Add IAA and incubate for 30 minutes in the dark.

    • Dilute the urea concentration to <2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides and resuspend in a small volume of LC-MS loading buffer.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide samples using a high-resolution mass spectrometer.[20][21]

    • Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database.

    • Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein in the treatment vs. competition control samples.

Data Presentation and Interpretation

The primary output is a list of proteins quantified across all samples. True targets of this compound are identified based on a quantitative comparison.

Table 1: Example Criteria for Hit Identification

ParameterDescriptionThreshold for a "Hit"
Log₂ Fold Change The log₂ ratio of protein intensity (Competition / Treatment).< -1.5 (indicating at least a ~3-fold reduction)
p-value Statistical significance of the change between groups.< 0.05
Unique Peptides The number of unique peptide sequences identified for the protein.≥ 2

A "volcano plot" is an effective way to visualize the results, plotting the Log₂ Fold Change against the -log₁₀(p-value). Proteins in the upper-left quadrant (high significance, large negative fold-change) represent the high-confidence candidate targets.

Visualizations

Diagram 1: Synthesis of MIE-Alkyne Probe

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start This compound product MIE-Alkyne Probe start->product Etherification (SN2) reagent1 1) NaH, Anhydrous THF reagent1->start reagent2 2) Propargyl Bromide reagent2->start

Caption: Chemical synthesis route for the MIE-alkyne probe.

Diagram 2: Competitive ABPP Workflow

G cluster_labeling Step 1: Competitive Labeling cluster_capture Step 2: Capture & Wash cluster_digest Step 3: Digestion cluster_analysis Step 4: Analysis lysate Cell Lysate treat Treatment Sample lysate->treat + Probe control Competition Control lysate->control + Probe + Competitor probe MIE-Alkyne Probe probe->treat probe->control competitor Parent Compound (Excess) competitor->control click CuAAC Click Reaction + Azide Beads treat->click control->click wash Stringent Washes click->wash digest On-Bead Trypsin Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (LFQ) lcms->data hits Identify Specific Binders (Targets) data->hits

Caption: Workflow for identifying protein targets using competitive ABPP.

References

The Versatile Building Block: A Guide to the Synthesis and Application of 2-(1-Methyl-1H-indol-3-yl)-ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-indol-3-yl)-ethanol, a valuable and versatile building block in modern organic synthesis. We will delve into its preparation and explore its utility in the construction of a diverse array of more complex molecular architectures, with a particular focus on methodologies relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this indole derivative.

Introduction: The Significance of the N-Methylated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring system allows for the fine-tuning of biological activity. This compound, also known as N-methyltryptophol, offers a unique set of characteristics for synthetic chemists. The methylation of the indole nitrogen at the 1-position prevents the formation of undesired byproducts that can occur in reactions with unprotected indoles, enhances solubility in organic solvents, and can modulate the electronic properties of the indole ring, influencing its reactivity.[2]

This guide will provide detailed protocols for the synthesis of this compound and its subsequent application in key synthetic transformations, including esterification, etherification, oxidation, and conversion to valuable intermediates for the synthesis of tryptamine derivatives.

Synthesis of this compound

The most common and straightforward approach to this compound is the N-methylation of commercially available tryptophol (2-(1H-indol-3-yl)-ethanol). This method is efficient and allows for the introduction of the methyl group in a controlled manner.

Protocol 1: N-Methylation of Tryptophol

This protocol describes the synthesis of this compound from tryptophol using methyl iodide.

Materials:

  • Tryptophol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tryptophol (1.0 eq).

  • Deprotonation: Dissolve the tryptophol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture will effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases and the solution becomes homogeneous. This indicates the formation of the sodium indolide salt.

  • Methylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality and Insights:

  • The use of a strong base like sodium hydride is crucial for the complete deprotonation of the indole N-H, which has a pKa of approximately 17. This generates the highly nucleophilic indolide anion required for the subsequent SN2 reaction with methyl iodide.

  • Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the indolide anion by water.

  • The reaction is performed at 0 °C initially to control the exothermic deprotonation and methylation steps.

Applications in Organic Synthesis

The primary alcohol functionality of this compound serves as a versatile handle for a variety of synthetic transformations.

Esterification: Synthesis of 2-(1-Methyl-1H-indol-3-yl)ethyl Esters

The hydroxyl group can be readily converted to an ester, which can be a target molecule itself or a protecting group. The Fischer esterification provides a direct method for this transformation.

Protocol 2: Fischer Esterification

This protocol details the synthesis of 2-(1-Methyl-1H-indol-3-yl)ethyl acetate.

Materials:

  • This compound

  • Acetic acid (can be used as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.[3][4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

  • Neutralization and Washing: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, to neutralize the excess acetic acid and the sulfuric acid catalyst. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 2-(1-Methyl-1H-indol-3-yl)ethyl acetate.

Expert Insights:

  • The use of excess acetic acid drives the equilibrium towards the product side, as per Le Chatelier's principle.[3]

  • The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

Williamson Ether Synthesis: Preparation of Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol.[5][6][7]

Protocol 3: Williamson Ether Synthesis

This protocol describes the synthesis of 3-(2-ethoxyethyl)-1-methyl-1H-indole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the resulting alkoxide solution, add ethyl iodide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[6]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis Start This compound NaH NaH, THF, 0 °C Start->NaH Deprotonation Alkoxide Sodium Alkoxide Intermediate NaH->Alkoxide EthylIodide Ethyl Iodide Alkoxide->EthylIodide SN2 Attack Product 3-(2-Ethoxyethyl)-1-methyl-1H-indole EthylIodide->Product

Caption: Workflow for Williamson Ether Synthesis.

Oxidation: Access to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates.

Protocol 4: Oxidation to 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

This protocol uses pyridinium chlorochromate (PCC), a mild oxidizing agent, to selectively form the aldehyde.[8][9]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde. The product can be further purified by flash column chromatography if necessary.

Caution: PCC is a toxic and potentially carcinogenic chromium(VI) reagent. Handle with appropriate safety precautions in a well-ventilated fume hood.

Protocol 5: Oxidation to (1-Methyl-1H-indol-3-yl)acetic Acid

For the synthesis of the carboxylic acid, a stronger oxidizing agent like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) can be used.[10]

Materials:

  • This compound

  • Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

  • Acetone

  • Isopropanol

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the solution until the orange color persists.

  • Quenching: Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Work-up: Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.

Table 1: Summary of Oxidation Reactions

Starting MaterialReagentProduct
This compoundPCC, DCM2-(1-Methyl-1H-indol-3-yl)acetaldehyde
This compoundJones Reagent, Acetone(1-Methyl-1H-indol-3-yl)acetic acid
Conversion to Halides and Azides: Precursors for Tryptamine Derivatives

The alcohol can be converted into a good leaving group, such as a halide or a tosylate, which can then be displaced by nucleophiles to introduce a variety of functional groups, most notably an amino group for the synthesis of tryptamine derivatives. The Mitsunobu reaction is a powerful tool for the direct conversion of the alcohol to an azide.[11][12]

Protocol 6: Synthesis of 3-(2-Bromoethyl)-1-methyl-1H-indole

This protocol describes the conversion of the alcohol to the corresponding bromide using phosphorus tribromide.[13]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM and cool to 0 °C.

  • Bromination: Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture into ice water and extract with diethyl ether.

  • Neutralization and Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Diagram of Key Transformations:

Transformations Start This compound Ester Ester Start->Ester Fischer Esterification (RCOOH, H+) Ether Ether Start->Ether Williamson Ether Synthesis (NaH, R-X) Aldehyde Aldehyde Start->Aldehyde Oxidation (PCC) Bromide Bromide Start->Bromide Bromination (PBr3) CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation (e.g., Jones Reagent)

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of a readily functionalizable primary alcohol group make it an ideal starting material for the synthesis of a wide range of indole derivatives. The N-methylation provides distinct advantages in terms of reactivity and product purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.

References

Application Notes and Protocols: 2-(1-Methyl-1H-indol-3-yl)-ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Methylated Indole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a molecular framework with the inherent ability to bind to a multitude of biological targets. The strategic modification of this core structure can fine-tune its pharmacological profile, enhancing potency, selectivity, and metabolic stability. 2-(1-Methyl-1H-indol-3-yl)-ethanol, a derivative of tryptophol, represents a key building block in this endeavor. The introduction of a methyl group at the N-1 position of the indole ring is a critical design element. This modification blocks hydrogen bond donation, potentially altering receptor binding interactions and preventing metabolic N-dealkylation, thereby improving the pharmacokinetic profile of derivative compounds. These characteristics make this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules, from anti-cancer agents to potential therapeutics for neurological disorders.

This document provides a comprehensive guide to the application of this compound in medicinal chemistry. It outlines detailed protocols for its synthesis and its subsequent elaboration into advanced intermediates, and discusses the biological significance of the resulting molecular entities.

Core Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing a nucleophilic indole nitrogen (prior to methylation) and a modifiable hydroxyl group, allows for a wide array of chemical transformations.

Precursor to Potent Tubulin Polymerization Inhibitors

A significant application of the 1-methyl-1H-indol-3-yl moiety is in the development of anti-cancer agents that target tubulin polymerization. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Among these, compound 7d (as designated in the source literature) demonstrated impressive in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC₅₀ values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively.[2]

The synthesis of these potent anti-cancer agents originates from (1-methyl-1H-indol-3-yl)methanamine. This compound is a direct precursor to this key amine through a straightforward two-step oxidation-reductive amination sequence or via a Mitsunobu reaction followed by deprotection.

Building Block for Bioactive Heterocycles

The 1-methyl-1H-indole scaffold is also incorporated into more complex heterocyclic systems with demonstrated biological activities. For instance, 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one has been synthesized and evaluated for its therapeutic potential.[3] Quinazolinone derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial and anticancer properties.[3] Furthermore, derivatives of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone have shown antiproliferative effects against various cancer cell lines.[4]

In a different therapeutic area, N-(1-methyl-1H-indol-3-yl)methyleneamines and their corresponding 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones have been synthesized and screened for their antileishmanial activity, with some compounds showing efficacy comparable to the clinical drug amphotericin B.[5]

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its conversion to a key amine intermediate.

Protocol 1: Synthesis of this compound via N-Methylation of Tryptophol

This protocol details the N-methylation of commercially available 2-(1H-indol-3-yl)ethanol (tryptophol) using methyl iodide.

Rationale: The selection of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, facilitating the subsequent SN2 reaction with methyl iodide. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack. Conducting the initial deprotonation at 0°C allows for controlled reaction initiation before warming to room temperature to drive the methylation to completion.

Materials:

  • 2-(1H-Indol-3-yl)ethanol (Tryptophol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(1H-indol-3-yl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Conversion of this compound to (1-Methyl-1H-indol-3-yl)methanamine

This two-step protocol describes the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination to yield the primary amine, a key precursor for the tubulin inhibitors mentioned previously.

Step A: Swern Oxidation to 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[6] The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination to yield the aldehyde. The low reaction temperatures are critical to prevent side reactions and decomposition of the activated DMSO intermediate.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60°C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78°C.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-(1-Methyl-1H-indol-3-yl)acetaldehyde is often used in the next step without further purification.

Step B: Reductive Amination to (1-Methyl-1H-indol-3-yl)methanamine

Rationale: This step is a placeholder for a standard reductive amination protocol. The specific conditions would be adapted based on the subsequent synthetic steps. A common method involves the formation of an imine or oxime followed by reduction.

Alternative Protocol 3: Direct Conversion of Alcohol to Amine via Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides a powerful method for the direct conversion of a primary alcohol to a protected amine with inversion of configuration.[7] This protocol uses diethyl N-(t-butoxycarbonyl)phosphoramidate as the nitrogen source, which after the reaction and subsequent deprotection yields the primary amine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diethyl N-(t-butoxycarbonyl)phosphoramidate

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid monohydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and diethyl N-(t-butoxycarbonyl)phosphoramidate (1.5 eq) in anhydrous THF at 0°C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude protected amine can be purified by column chromatography or taken directly to the deprotection step.

  • Dissolve the crude protected amine in ethanol and add p-toluenesulfonic acid monohydrate (catalytic amount).

  • Reflux the mixture until deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting amine salt by recrystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Application
This compoundC₁₁H₁₃NO175.23Synthetic Intermediate
(1-Methyl-1H-indol-3-yl)methanamineC₁₀H₁₂N₂160.22Precursor to tubulin polymerization inhibitors
2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-oneC₁₇H₁₃N₃O275.31Potential antibacterial and anticancer agent[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic utility of this compound as a key intermediate.

G Tryptophol 2-(1H-Indol-3-yl)ethanol (Tryptophol) Methylated_Ethanol This compound Tryptophol->Methylated_Ethanol N-Methylation (Protocol 1) Methylated_Amine (1-Methyl-1H-indol-3-yl)methanamine Methylated_Ethanol->Methylated_Amine Oxidation & Reductive Amination (Protocol 2) or Mitsunobu (Protocol 3) Tubulin_Inhibitors N-((1-methyl-1H-indol-3-yl)methyl) acetamide Derivatives (Tubulin Polymerization Inhibitors) Methylated_Amine->Tubulin_Inhibitors Acylation Quinazolinone 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one (Antibacterial/Anticancer) Aldehyde 1-Methyl-1H-indole-3-carbaldehyde Aldehyde->Quinazolinone Condensation

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via N-methylation of tryptophol is straightforward, and its subsequent functionalization opens avenues to a range of bioactive molecules. The demonstrated utility of its derivatives as potent anti-cancer agents, by inhibiting tubulin polymerization, underscores the value of the 1-methyl-1H-indole moiety in drug design. The protocols and applications outlined in this document provide a solid foundation for researchers and scientists in the field of drug development to leverage this versatile intermediate in their synthetic campaigns.

References

Application Note & Protocol: N-Methylation of Indole-3-ethanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation

Indole-3-ethanol, also known as tryptophol, is a key structural motif found in various biologically active compounds and serves as a valuable precursor in synthetic chemistry. The modification of the indole nucleus is a cornerstone of drug discovery, and N-alkylation, particularly N-methylation, represents a critical transformation. The introduction of a methyl group to the indole nitrogen can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This phenomenon, often dubbed the "magic-methyl effect," highlights the strategic importance of developing reliable and efficient methylation protocols.[1][2][3]

This guide provides two distinct, field-proven protocols for the N-methylation of indole-3-ethanol. We will first detail the classical approach using a strong hydride base and an electrophilic methyl source, a method valued for its high reactivity. Subsequently, we will present a modern, milder protocol that employs a safer, solid-phase methylating agent, offering high selectivity and functional group tolerance, which is particularly relevant for multifunctional substrates like indole-3-ethanol.[4][5] The causality behind reagent selection, reaction conditions, and safety protocols is explained to provide a comprehensive and trustworthy guide for researchers in organic synthesis and drug development.

Core Mechanistic Principle

The N-methylation of an indole proceeds via a two-step sequence rooted in fundamental acid-base and nucleophilic substitution chemistry.

  • Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17 in DMSO.[6] A sufficiently strong base is required to abstract this proton, generating a resonance-stabilized indolide anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated indolide anion attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide), displacing a leaving group and forming the new N-CH₃ bond.[6]

The choice of base, solvent, and methylating agent dictates the reaction's efficiency, selectivity, and safety profile.

General Reaction Scheme

cluster_0 N-Methylation of Indole-3-ethanol Indole Indole-3-ethanol Anion Indolide Anion (Nucleophile) Indole->Anion + Base - H⁺ Product N-Methyl-indole-3-ethanol Anion->Product + Methylating Agent (Me-X) - X⁻ MeX Methylating Agent (e.g., MeI, PhMe₃NI) cluster_0 Protocol 1: NaH / MeI Method prep 1. Add NaH to dry flask under N₂ atmosphere add_solvent 2. Add anhydrous THF/DMF prep->add_solvent add_substrate 3. Add Indole-3-ethanol solution at 0 °C add_solvent->add_substrate deprotonate 4. Stir at RT (1h) (Deprotonation) add_substrate->deprotonate add_MeI 5. Cool to 0 °C, add MeI deprotonate->add_MeI react 6. Stir overnight at RT add_MeI->react quench 7. Quench with sat. NH₄Cl at 0 °C (CAUTION!) react->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with H₂O & Brine extract->wash dry 10. Dry, Filter, Concentrate wash->dry purify 11. Purify via Chromatography dry->purify product Pure N-Methyl-indole-3-ethanol purify->product cluster_1 Protocol 2: PhMe₃NI Method prep 1. Combine Indole-3-ethanol, PhMe₃NI, and Cs₂CO₃ add_solvent 2. Add Toluene prep->add_solvent react 3. Heat at 110 °C with vigorous stirring add_solvent->react monitor 4. Monitor reaction by TLC / LC-MS react->monitor cool 5. Cool to RT monitor->cool workup 6. Add H₂O cool->workup extract 7. Extract with Ethyl Acetate workup->extract wash 8. Wash with Brine extract->wash dry 9. Dry, Filter, Concentrate wash->dry purify 10. Purify via Chromatography dry->purify product Pure N-Methyl-indole-3-ethanol purify->product

References

The Strategic Utility of 2-(1-Methyl-1H-indol-3-yl)-ethanol in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indole building blocks, 2-(1-Methyl-1H-indol-3-yl)-ethanol stands out as a versatile and strategically valuable precursor for the synthesis of complex bioactive molecules. Its utility stems from the presence of a reactive hydroxyl group on the ethyl side chain at the C-3 position of the N-methylated indole core, which allows for a variety of chemical transformations.

This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of two distinct classes of bioactive compounds: indolylquinazolinones and β-carbolines. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2532-74-3--INVALID-LINK--
Molecular Formula C₁₁H₁₃NO--INVALID-LINK--
Molecular Weight 175.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >97%--INVALID-LINK--

Application 1: Synthesis of Bioactive Indolylquinazolinones

Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[3] The synthesis of 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one, a compound with potential antibacterial and anticancer activities, serves as an excellent example of the utility of our starting material.[4][5]

The synthetic strategy involves a two-step process: the oxidation of this compound to the corresponding aldehyde, followed by a condensation reaction with anthranilamide.

A This compound B Oxidation A->B IBX, Acetonitrile, 80°C C 2-(1-Methyl-1H-indol-3-yl)acetaldehyde B->C D Condensation with Anthranilamide C->D Anthranilamide, p-TSA, Acetonitrile, Reflux E 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one D->E

Synthetic workflow for Indolylquinazolinone.
Protocol 1.1: Oxidation of this compound to 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this conversion, 2-iodoxybenzoic acid (IBX) is an effective and mild oxidizing agent that often provides high yields without over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • 2-Iodoxybenzoic acid (IBX)

  • Acetonitrile (CH₃CN)

  • Diatomaceous earth

Procedure:

  • To a solution of this compound (1.00 g, 5.71 mmol) in acetonitrile (25 mL), add 2-iodoxybenzoic acid (4.80 g, 17.1 mmol).

  • Heat the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth, washing the pad with acetonitrile (10 mL).

  • Concentrate the filtrate under reduced pressure to yield 2-(1-Methyl-1H-indol-3-yl)acetaldehyde as a brown semi-solid. This intermediate is often used in the next step without further purification.

Protocol 1.2: Synthesis of 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one

This protocol details the acid-catalyzed condensation of the synthesized aldehyde with anthranilamide to form the quinazolinone ring system.

Materials:

  • 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

  • Anthranilamide

  • p-Toluenesulfonic acid (p-TSA)

  • Dry Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-(1-Methyl-1H-indol-3-yl)acetaldehyde (1.00 g, 5.77 mmol) and anthranilamide (0.78 g, 5.77 mmol) in dry acetonitrile (15 mL), add a catalytic amount of p-toluenesulfonic acid (0.10 g, 0.58 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.

  • After completion, pour the reaction mixture into water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one as a white solid.[4]

Expected Data for 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one:

Data TypeExpected Value
Appearance White solid
Yield ~59%
Melting Point >320 °C (decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.07 (s, 1H), 8.72–8.70 (m, 1H), 8.51 (s, 1H), 8.12–8.10 (m, 1H), 7.80–7.71 (m, 2H), 7.55 (br. d, J = 7.6 Hz, 1H), 7.43–7.39 (m, 1H), 7.33–7.25 (m, 2H), and 3.88 (s, 3H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.0, 149.9, 149.6, 137.3, 134.2, 132.8, 126.8, 125.9, 125.7, 125.0, 122.6, 122.4, 121.1, 120.4, 110.3, 107.6, and 33.2.

Application 2: Synthesis of Bioactive β-Carbolines

β-Carboline alkaloids are a large and important class of natural and synthetic compounds with a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral effects.[6] The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydro-β-carboline core structure.[7][8] This application note outlines a synthetic route from this compound to a model tetrahydro-β-carboline derivative.

The synthesis involves three key steps: oxidation of the starting alcohol to the aldehyde (as described in Protocol 1.1), reductive amination of the aldehyde to form the corresponding tryptamine derivative, and finally, the Pictet-Spengler cyclization.

A This compound B Oxidation A->B IBX, Acetonitrile, 80°C C 2-(1-Methyl-1H-indol-3-yl)acetaldehyde B->C D Reductive Amination C->D Methylamine, NaBH₃CN, Acetic Acid E N-Methyl-2-(1-methyl-1H-indol-3-yl)ethanamine D->E F Pictet-Spengler Reaction E->F Aldehyde/Ketone, Acid Catalyst G Tetrahydro-β-carboline Derivative F->G

Synthetic workflow for a Tetrahydro-β-carboline.
Protocol 2.1: Reductive Amination of 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This protocol describes the conversion of the indole-3-acetaldehyde to the corresponding N-methyltryptamine derivative.

Materials:

  • 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-(1-Methyl-1H-indol-3-yl)acetaldehyde (1.00 g, 5.77 mmol) in methanol (30 mL).

  • Add a solution of methylamine (e.g., 2.0 M in THF, 3.46 mL, 6.92 mmol) or methylamine hydrochloride (0.47 g, 6.92 mmol) followed by a drop of glacial acetic acid to adjust the pH to ~6.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (0.43 g, 6.92 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) with 2 M NaOH and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-(1-methyl-1H-indol-3-yl)ethanamine. The crude product may be purified by column chromatography if necessary.

Protocol 2.2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline or, in this case, a tetrahydro-β-carboline.[7][10]

Materials:

  • N-Methyl-2-(1-methyl-1H-indol-3-yl)ethanamine

  • Acetaldehyde (or another suitable aldehyde/ketone)

  • Glacial acetic acid

  • Potassium permanganate (KMnO₄) for subsequent aromatization (optional)

  • Dimethylformamide (DMF) (for optional aromatization)

Procedure:

  • To a solution of N-methyl-2-(1-methyl-1H-indol-3-yl)ethanamine (1.00 g, 5.31 mmol) in glacial acetic acid (35 mL), add acetaldehyde (0.28 g, 6.37 mmol).

  • Reflux the solution for 2 hours.

  • Cool the reaction mixture and neutralize with aqueous ammonia to pH 7.

  • Collect the precipitated crude tetrahydro-β-carboline by filtration, wash with water, and dry.

  • (Optional Aromatization to β-carboline) Dissolve the crude product in DMF (10 mL), cool in an ice bath, and add potassium permanganate (1.26 g, 7.97 mmol) in portions over 30 minutes.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

  • Filter the reaction mixture, wash the solid with ethyl acetate, and dilute the filtrate with ethyl acetate (100 mL).

  • Wash the organic solution with water (4 x 30 mL) and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness. Purify the residue by column chromatography to obtain the desired β-carboline.

Expected Data for a Representative Tetrahydro-β-carboline (unsubstituted at C1):

Data TypeExpected Value
Appearance Yellow solid
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.86 (br s, 1H, indole NH), 7.48 (d, 1H), 7.29 (d, 1H), 7.14 (t, 1H), 7.09 (t, 1H), 4.01 (s, 2H, C1-H), 3.18 (t, 2H), 2.75 (t, 2H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 135.6, 132.7, 127.6, 121.5, 119.4, 117.9, 110.7, 108.7, 43.9, 43.2, 22.5.

Conclusion

This compound is a readily available and highly adaptable starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols detailed in this guide for the synthesis of indolylquinazolinones and β-carbolines highlight its strategic importance. By leveraging straightforward and well-established chemical transformations such as oxidation, condensation, reductive amination, and the Pictet-Spengler reaction, researchers can efficiently access complex molecular architectures with significant therapeutic potential. The principles and methodologies presented herein provide a solid foundation for further exploration and innovation in the field of indole alkaloid synthesis and drug discovery.

References

Application Note: Quantitative Analysis of 2-(1-Methyl-1H-indol-3-yl)-ethanol and its Putative Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(1-Methyl-1H-indol-3-yl)-ethanol is an indole-alkaloid derivative with potential applications in drug discovery and development. As with any novel chemical entity (NCE), a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for advancing it through the preclinical and clinical phases. The development of a sensitive, selective, and robust bioanalytical method is a critical prerequisite for accurately characterizing the pharmacokinetic profile and identifying key metabolic pathways of the compound.

This application note provides a comprehensive protocol for the quantitative analysis of this compound and its primary putative metabolites in human plasma. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for bioanalysis due to its high sensitivity and specificity.[1][2] We detail a streamlined protein precipitation protocol for sample preparation and provide optimized LC and MS/MS parameters. Furthermore, this guide discusses the rationale behind key experimental choices and outlines the necessary steps for method validation in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4][5]

Predicted Metabolic Pathways

Understanding the likely metabolic fate of a new compound is crucial for developing a comprehensive analytical method that can detect and quantify not only the parent drug but also its major metabolites. Based on the structure of this compound, two primary metabolic pathways are predicted, drawing parallels with the known metabolism of ethanol and other indole-containing compounds.[6][7][8]

  • Oxidation of the Ethanol Side-Chain: The primary alcohol moiety is a prime target for oxidation. Alcohol dehydrogenase (ADH) is expected to catalyze the initial conversion to the corresponding aldehyde, 2-(1-Methyl-1H-indol-3-yl)-acetaldehyde. This intermediate is likely to be rapidly oxidized further by aldehyde dehydrogenase (ALDH) to the carboxylic acid metabolite, (1-Methyl-1H-indol-3-yl)-acetic acid.[9]

  • Hydroxylation of the Indole Ring: The indole ring can undergo aromatic hydroxylation, a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes.

These predicted transformations are illustrated in the diagram below. The analytical method described herein is designed to quantify the parent compound and the predicted carboxylic acid metabolite, which is often a major clearance pathway for compounds containing a primary alcohol.

G cluster_0 Predicted Metabolic Pathway Parent This compound (Parent Drug) Aldehyde 2-(1-Methyl-1H-indol-3-yl)-acetaldehyde (Intermediate) Parent->Aldehyde  ADH Hydroxylated Hydroxylated Metabolite (Metabolite M2) Parent->Hydroxylated  CYP450 Acid (1-Methyl-1H-indol-3-yl)-acetic acid (Metabolite M1) Aldehyde->Acid  ALDH

Caption: Predicted primary metabolic pathways of the parent drug.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, (1-Methyl-1H-indol-3-yl)-acetic acid, and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the parent drug, metabolite M1, and the SIL-IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 (v/v) acetonitrile:water. These will be used to spike into blank plasma.

  • Calibration Curve (CC) and QC Samples: Spike the appropriate working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentration levels. A typical calibration range might be 1-1000 ng/mL.

Rationale: The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample preparation variability and ion suppression or enhancement.[10]

Biological Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

  • Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL) to all samples except the double blank.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to an autosampler vial or 96-well plate.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System and Conditions

Optimal separation and detection are achieved using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13][14]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate

Rationale: A C18 column provides excellent retention for moderately non-polar indole compounds.[15][16] The acidic mobile phase (0.1% formic acid) ensures the analytes are protonated, which is essential for efficient ionization in positive ESI mode.[17]

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterCondition
MS System Agilent 6470A Triple Quadrupole or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Gas Temp. 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)
Parent Drug 176.1130.1 (Quantifier)5015
176.1116.1 (Qualifier)5025
Metabolite M1 190.1130.1 (Quantifier)5015
190.1144.1 (Qualifier)5020
SIL-IS (-d4) 180.1134.1 (Quantifier)5015

Rationale: MRM is used for its high selectivity and sensitivity. It involves isolating the protonated parent ion (precursor) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion (product) in the third quadrupole.[1][18] The proposed fragment m/z 130.1 corresponds to the stable 1-methyl-indole-3-ylmethylene cation.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a systematic and validated workflow to ensure data integrity.

G cluster_workflow Analytical Workflow Sample Receive Plasma Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep  Spike Internal Standard LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS  Inject Supernatant Process Data Processing (Integration & Calibration) LCMS->Process  Acquire Raw Data Report Generate Report Process->Report  Calculate Concentrations

Caption: High-level overview of the bioanalytical workflow.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[19] Validation should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10 guidelines.[4][5] The key parameters to assess are outlined below.

The Challenge of Matrix Effects

Biological matrices like plasma contain numerous endogenous components (e.g., phospholipids, salts) that can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer.[20][21] This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate quantification.[10][22] It is essential to quantitatively assess the matrix effect during method validation. This is typically done by comparing the peak response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution.

Key Validation Parameters

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from matrix components at the retention time of the analytes.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Establish the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy Closeness of measured concentration to the nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Precision Repeatability of measurements (intra- and inter-day).Coefficient of variation (%CV) ≤15% (≤20% at LLOQ) for QC samples.
Matrix Factor Assess the impact of the matrix on ionization.%CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Assess analyte stability under various conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal baseline samples.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound and its primary predicted metabolite in human plasma. The protocol employs a simple and rapid protein precipitation for sample preparation and utilizes optimized chromatographic and mass spectrometric conditions to achieve high sensitivity and selectivity. By adhering to the outlined validation procedures based on regulatory guidelines, this method can be confidently applied to support pharmacokinetic and metabolism studies in drug development, ensuring the generation of high-quality, reliable bioanalytical data.

References

The Strategic Application of 2-(1-Methyl-1H-indol-3-yl)-ethanol in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Within this vast chemical space, 2-(1-Methyl-1H-indol-3-yl)-ethanol, an N-methylated derivative of tryptophol, emerges as a particularly versatile and strategic starting material for the synthesis of novel therapeutic agents. Its unique structural features—a reactive primary alcohol, a lipophilic indole core, and a metabolically stable N-methyl group—provide a powerful toolkit for the medicinal chemist. This guide offers an in-depth exploration of the applications and synthetic protocols involving this valuable building block, designed to empower researchers in their quest for next-generation therapeutics.

The Rationale: Why this compound is a Superior Starting Material

The strategic advantage of commencing a synthetic route with this compound lies in its inherent chemical functionalities and their implications for drug design. The primary alcohol serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric features. Furthermore, the N-methylation of the indole ring offers several key benefits:

  • Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, potentially improving the pharmacokinetic profile of the resulting drug candidates.[1]

  • Modulation of Receptor Affinity: The presence of the N-methyl group can significantly influence the binding affinity and selectivity of the molecule for its biological target.[1]

  • Improved Physicochemical Properties: N-methylation can alter the lipophilicity and solubility of the parent indole, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

This combination of features makes this compound an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including neuroscience and oncology.

Key Synthetic Transformations and Protocols

The true utility of this compound is realized through its conversion into a variety of key intermediates and final drug-like molecules. The following sections detail robust and reproducible protocols for three fundamental transformations: oxidation to the corresponding aldehyde, conversion to tryptamine derivatives, and esterification.

Protocol 1: Oxidation to 2-(1-Methyl-1H-indol-3-yl)acetaldehyde

The oxidation of the primary alcohol to the aldehyde is a critical first step in many synthetic pathways, as the resulting aldehyde is a versatile intermediate for reactions such as reductive amination and the synthesis of heterocyclic systems. The Dess-Martin Periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions and high chemoselectivity, which are crucial for preserving the sensitive indole nucleus.[2][3]

Reaction Scheme:

Oxidation of this compound start This compound reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature start->reagents product 2-(1-Methyl-1H-indol-3-yl)acetaldehyde reagents->product

A schematic of the Dess-Martin Periodinane oxidation.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Causality and Insights: The use of DMP is advantageous as it avoids the harsh acidic or basic conditions of other oxidation methods that can lead to decomposition of the indole ring. The biphasic work-up is essential to neutralize the acetic acid byproduct and quench any remaining DMP.

Protocol 2: Synthesis of N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethanamine via Mitsunobu Reaction

The conversion of the alcohol to a primary amine is a gateway to a vast array of tryptamine derivatives, many of which exhibit potent biological activity, particularly as serotonin receptor agonists.[4] The Mitsunobu reaction provides a reliable method for this transformation with inversion of configuration, although in this achiral case, it serves as a robust method for amine introduction.[5][6]

Reaction Scheme:

Mitsunobu Reaction for Tryptamine Synthesis start This compound reagents1 Phthalimide, PPh₃, DIAD THF, 0 °C to RT start->reagents1 intermediate N-(2-(1-Methyl-1H-indol-3-yl)ethyl)isoindoline-1,3-dione reagents1->intermediate reagents2 Hydrazine hydrate Ethanol, Reflux intermediate->reagents2 amine 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine reagents2->amine reagents3 Formaldehyde, Sodium triacetoxyborohydride DCE, RT amine->reagents3 product N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethanamine reagents3->product

A multi-step synthesis of a tryptamine derivative.

Experimental Protocol:

  • Mitsunobu Reaction: To a solution of this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (PPh₃) (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Intermediate: Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the phthalimide-protected intermediate.

  • Deprotection: Dissolve the intermediate in ethanol and add hydrazine hydrate (4-5 eq). Reflux the mixture for 2-4 hours.

  • Work-up and Isolation of Primary Amine: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water and brine. Dry the organic layer and concentrate to yield the primary amine.

  • Reductive Amination: To a solution of the primary amine in 1,2-dichloroethane (DCE), add aqueous formaldehyde (2.2 eq) and sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 2-4 hours.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality and Insights: The Mitsunobu reaction is highly effective for this transformation, but careful purification is required to remove the triphenylphosphine oxide and hydrazine byproducts. The subsequent reductive amination is a mild and efficient method for the dimethylation of the primary amine.

Protocol 3: Esterification to 2-(1-Methyl-1H-indol-3-yl)ethyl Acetate

Esterification of the primary alcohol allows for the introduction of a variety of acyl groups, which can act as prodrug moieties or modulate the physicochemical properties of the parent molecule. A simple acid-catalyzed esterification is often sufficient for this transformation.

Reaction Scheme:

Esterification Reaction start This compound reagents Acetic Anhydride, Pyridine DMAP (cat.), DCM, RT start->reagents product 2-(1-Methyl-1H-indol-3-yl)ethyl acetate reagents->product

A straightforward esterification protocol.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM, add acetic anhydride (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the desired ester, which can be further purified by column chromatography if necessary.

Causality and Insights: The use of pyridine as a base and DMAP as a catalyst accelerates the reaction and ensures complete conversion. The acidic and basic washes are crucial for removing unreacted starting materials and byproducts.

Physicochemical Data of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₁H₁₃NO175.23--
2-(1-Methyl-1H-indol-3-yl)acetaldehydeC₁₁H₁₁NO173.21Brown semi-solid-
N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethanamineC₁₃H₁₈N₂202.30--
2-(1-Methyl-1H-indol-3-yl)ethyl acetateC₁₃H₁₅NO₂217.26--

Applications in Drug Discovery: Case Studies and Future Directions

The derivatives of this compound have shown promise in several therapeutic areas.

  • Neuroscience: The structural similarity of tryptamine derivatives to the neurotransmitter serotonin makes them prime candidates for targeting serotonin receptors.[1] Compounds derived from this scaffold are being investigated for the treatment of depression, anxiety, and other central nervous system disorders.

  • Anti-inflammatory Agents: The indole nucleus is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ability to easily functionalize the ethanol side chain allows for the synthesis of novel indole-based compounds with potential cyclooxygenase (COX) inhibitory activity. For example, the related compound 2-(7-ethyl-1H-indol-3-yl)ethanol is a key intermediate in the synthesis of the NSAID Etodolac.[8]

  • Oncology: Certain indole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The synthesis of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives, which can be accessed from the corresponding aldehyde of our starting material, has been reported to yield compounds with significant antiproliferative activities.[9]

The future of drug discovery with this compound is bright. The development of novel catalytic methods and high-throughput synthesis techniques will enable the rapid generation of large and diverse libraries of compounds based on this versatile scaffold. This, in turn, will accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is more than just a simple chemical; it is a strategic starting material that offers a wealth of opportunities for medicinal chemists. Its unique combination of a reactive handle, a privileged core, and beneficial N-methylation provides a solid foundation for the design and synthesis of innovative therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to unlock the full potential of this remarkable molecule in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-indol-3-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses the most frequent and critical problems encountered during the synthesis of this compound. We will explore two primary synthetic routes and their associated pitfalls.

Route 1: N-Methylation of 2-(1H-Indol-3-yl)-ethanol (Tryptophol)

This is often the most direct-appearing route, but it is fraught with selectivity challenges.

  • Question 1: My N-methylation of tryptophol with dimethyl carbonate (DMC) resulted in a complex mixture of products. What is happening and how can I improve this?

    Answer: This is a very common issue. While dimethyl carbonate is an attractive, greener methylating agent, its reaction with substrates possessing multiple nucleophilic sites, like tryptophol (which has a nucleophilic indole nitrogen and a hydroxyl group), can be unselective. You are likely observing a mixture of N-methylated product, O-methylated product, N,O-dimethylated product, and unreacted starting material.[1][2][3]

    Causality: The indole nitrogen's nucleophilicity is often tempered by its involvement in the aromatic system. Under certain basic conditions, the hydroxyl group can be deprotonated and compete effectively in the methylation reaction.

    Solutions:

    • Protect the Hydroxyl Group: A robust solution is to protect the primary alcohol as a silyl ether (e.g., TBDMS or TIPS ether) before N-methylation. This ensures that only the indole nitrogen is available for methylation. The silyl protecting group can then be easily removed under mild acidic conditions or with a fluoride source.

    • Alternative Methylating Agents: Consider using a methylating agent that shows higher selectivity for nitrogen.

      • Methyl Iodide (MeI) with a suitable base: In a polar aprotic solvent like DMF or THF, using a base like sodium hydride (NaH) will deprotonate the indole nitrogen, favoring N-methylation. However, care must be taken with stoichiometry to avoid O-methylation.

      • Quaternary Ammonium Salts: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) can offer excellent monoselective N-methylation of indoles under mild basic conditions and are safer to handle than methyl iodide.[4]

  • Question 2: I am using methyl iodide and NaH for the N-methylation, but I am still getting significant O-methylation and low yields. How can I optimize this reaction?

    Answer: While MeI and NaH are a classic combination for N-alkylation, optimization is key to achieving high selectivity and yield.

    Causality: The reaction conditions, including temperature, solvent, and the order of addition, play a crucial role. If the alkoxide is formed, it will readily react with methyl iodide.

    Optimization Strategies:

    • Temperature Control: Perform the deprotonation with NaH at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Solvent Choice: Anhydrous THF or DMF are good choices as they are polar aprotic solvents that will solvate the cation but not interfere with the nucleophile.

    • Order of Addition: Add the base (NaH) to a solution of tryptophol first, allow for complete deprotonation of the indole nitrogen, and then add the methyl iodide. Adding the methylating agent before complete deprotonation can lead to a mixture of reactions.

    • Stoichiometry: Use a slight excess of NaH (1.1-1.2 equivalents) to ensure complete deprotonation of the indole nitrogen. Use a similar excess of methyl iodide.

Route 2: Reduction of a 1-Methyl-1H-indole-3-carbonyl Precursor

This route involves first preparing a precursor like 1-methyl-1H-indole-3-carboxaldehyde or a derivative of 1-methyl-1H-indole-3-glyoxylic acid and then reducing it to the desired alcohol.

  • Question 3: I am trying to reduce 1-methyl-1H-indole-3-glyoxylic acid ethyl ester to this compound, but the reaction is sluggish and gives multiple byproducts. What is the best reducing agent for this transformation?

    Answer: The reduction of an α-ketoester to a primary alcohol requires a strong reducing agent capable of reducing both the ketone and the ester functionalities.

    Causality: Milder reducing agents like sodium borohydride (NaBH₄) will typically only reduce the ketone, leaving the ester intact. This would result in the corresponding α-hydroxy ester.

    Recommended Reducing Agents and Conditions:

    • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation. It is a powerful reducing agent that will readily reduce both the ketone and the ester to the corresponding alcohol.

      • Protocol: The reaction should be carried out in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to room temperature. A careful aqueous workup is necessary to quench the excess LiAlH₄.

    • Borane (BH₃): Borane complexes, such as BH₃·THF, can also be used. Borane is generally more selective than LiAlH₄ and can be a good alternative.

  • Question 4: My final product is difficult to purify by column chromatography. It streaks on the column and I get poor separation. What can I do?

    Answer: Purification of indole derivatives, especially those with polar functional groups, can be challenging due to their tendency to interact with silica gel.

    Causality: The indole nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. The presence of a hydroxyl group can also contribute to this issue.

    Purification Troubleshooting:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Adding 0.5-1% triethylamine to your eluent (e.g., ethyl acetate/hexanes) can neutralize the acidic sites on the silica gel and significantly improve the chromatography.

      • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system.

    • Alternative Stationary Phases: If silica gel chromatography remains problematic, consider using a different stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography (C18): If the compound is sufficiently nonpolar, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water may provide better separation.

    • Crystallization: If your product is a solid, crystallization can be an excellent method for purification on a larger scale. Experiment with different solvent systems to find one that gives good quality crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is a reliable starting material for the synthesis of this compound?

    A: A common and reliable starting material is 2-(1H-Indol-3-yl)-ethanol (tryptophol). It is commercially available and its N-methylation, with the proper precautions, is a straightforward step. Alternatively, starting with 1-methyl-1H-indole and introducing the two-carbon side chain via reactions like the Vilsmeier-Haack reaction followed by a Wittig reaction and reduction can be a viable, albeit longer, route.

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    A: Yes. When working with strong bases like sodium hydride (NaH) and strong reducing agents like lithium aluminum hydride (LiAlH₄), it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent violent reactions with water. These reagents are also flammable and should be handled with care. Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q3: How can I monitor the progress of my reactions effectively?

    A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use an appropriate eluent system that gives good separation between your starting material, intermediates, and product. Staining with a potassium permanganate solution can be very effective for visualizing indole compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocols

Protocol 1: N-Methylation of Tryptophol using Methyl Iodide and Sodium Hydride

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-(1H-Indol-3-yl)-ethanol (1.0 eq) in anhydrous THF (10 mL per gram of tryptophol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Methylation: Slowly add methyl iodide (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine).

Data Presentation

MethodReagentsSolventTemperature (°C)Typical Yield (%)Key Challenges
N-Methylation of Tryptophol MeI, NaHTHF0 to RT70-85Selectivity (N vs. O), handling of NaH and MeI
N-Methylation of Tryptophol Dimethyl Carbonate, K₂CO₃DMFReflux40-60Poor selectivity, complex product mixture[1][2][3]
Reduction of 1-Methyl-indole-3-glyoxylate LiAlH₄THF0 to RT85-95Handling of LiAlH₄, requires precursor synthesis

Visualization

Diagram 1: Troubleshooting Workflow for N-Methylation of Tryptophol

G cluster_solutions Solutions start Start: N-Methylation of Tryptophol check_reaction Complex Mixture by TLC? start->check_reaction no_issue Reaction Clean Proceed to Workup check_reaction->no_issue No issue Yes check_reaction->issue Yes cause1 Likely Cause: Lack of Selectivity (N vs. O) issue->cause1 solution1 Option 1: Protect Hydroxyl Group (e.g., TBDMS-Cl) cause1->solution1 solution2 Option 2: Change Methylating Agent (e.g., PhMe3NI) cause1->solution2 solution3 Option 3: Optimize Conditions (Temp, Order of Addition) cause1->solution3

Caption: A decision-making workflow for troubleshooting unselective N-methylation reactions of tryptophol.

References

Technical Support Center: Optimizing N-Methylation of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 2-(1H-indol-3-yl)ethan-1-ol (tryptophol). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific alkylation, troubleshoot common issues, and optimize reaction conditions for high yield and selectivity. As your Senior Application Scientist, I will explain not just the "how" but the critical "why" behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of tryptophol?

The core challenge is achieving selective methylation at the indole nitrogen (N-1 position) without promoting competing methylation at the primary alcohol's oxygen. Both the indole N-H proton and the alcohol O-H proton are acidic and can be deprotonated to form nucleophilic sites. The resulting indole anion and alkoxide can both react with the methylating agent. The key is to exploit the difference in acidity (indole N-H pKa ≈ 17 in DMSO) and nucleophilicity to favor the desired N-alkylation.

Q2: What are the most common methods for N-methylating tryptophol?

There are three primary approaches, each with distinct advantages and disadvantages:

  • Strong Base/Aprotic Solvent: This classic method uses a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen.[1][2] This is followed by the addition of a methylating agent.

  • Phase-Transfer Catalysis (PTC): A highly effective and "greener" method that uses a catalyst (e.g., a quaternary ammonium salt) to shuttle an anion from an aqueous or solid phase into an organic phase where the reaction occurs.[3][4] This allows for the use of milder, cheaper bases like NaOH or K₂CO₃ and avoids the need for strictly anhydrous conditions.[5]

  • "Green" Methylating Agents: Using less toxic and more environmentally friendly methylating agents like dimethyl carbonate (DMC) is gaining traction.[6][7] These reactions are often run at higher temperatures but offer significant safety benefits over traditional agents like methyl iodide or dimethyl sulfate.[8][9]

Q3: Which methylating agent should I choose?

Your choice depends on a balance of reactivity, safety, and cost.

  • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): Highly reactive and effective but also highly toxic, volatile, and can lead to over-methylation.[10] Use with extreme caution in a well-ventilated fume hood.

  • Dimethyl Carbonate (DMC): A much safer, non-toxic alternative.[7] It is less reactive, often requiring higher temperatures or specific catalysts, but its byproducts (methanol and CO₂) are benign.[6]

  • Phenyl Trimethylammonium Salts: These are safe, easy-to-handle solid reagents that can provide excellent monoselectivity, preventing over-alkylation.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-methylation of tryptophol.

Problem 1: Low or No Conversion of Starting Material

If your reaction shows a significant amount of unreacted tryptophol, consider the following causes and solutions.

graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [penwidth=2];

}

  • Insufficient Deprotonation: The indole N-H must be deprotonated to form the nucleophilic indolide anion. If using a weaker base like K₂CO₃, the equilibrium may not favor the anion sufficiently.

    • Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[2] For PTC methods, ensure the aqueous base is sufficiently concentrated.[13]

  • Presence of Water (for NaH method): Sodium hydride reacts violently with water. Any moisture in the solvent, glassware, or starting material will quench the base, preventing deprotonation of the indole.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the tryptophol starting material under vacuum if necessary. Perform the reaction under an inert atmosphere (N₂ or Argon).[14]

  • Inactive Methylating Agent: Reagents like methyl iodide can degrade over time.

    • Solution: Use a fresh bottle of the methylating agent or purify it before use.

Problem 2: Significant Formation of O-Methylated Byproduct

The appearance of 2-(1H-indol-3-yl)ethyl methyl ether indicates a lack of selectivity.

  • Cause: The reaction conditions are allowing the hydroxyl group to be deprotonated and compete effectively with the indole nitrogen as a nucleophile. This can happen if the base is not selective or if the reaction temperature is too high.

  • Solutions:

    • Use a Bulky or Less Soluble Base: A strong base like NaH, which is used as a suspension in THF or DMF, primarily reacts at the most acidic site, the indole N-H, before it has a chance to significantly deprotonate the alcohol.[2]

    • Employ Phase-Transfer Catalysis (PTC): PTC can enhance N-selectivity. The generation of the indolide anion occurs at the interface, and the lipophilic PTC catalyst preferentially pairs with and transports the "softer" indolide anion into the organic phase over the "harder" alkoxide.[4]

    • Protect the Hydroxyl Group: While adding steps, protecting the alcohol as a silyl ether (e.g., TBDMS ether) is a robust strategy. Add your protecting group, perform the N-methylation, and then deprotect the alcohol. This completely eliminates the possibility of O-methylation.

Problem 3: Formation of a Quaternary Ammonium Salt (Over-methylation)

If you are using a highly reactive methylating agent like methyl iodide, the newly formed N-methyltryptophol can be further alkylated to form a quaternary salt, which is often insoluble and can complicate workup.

  • Cause: The N-methylated indole nitrogen is still nucleophilic and can attack a second molecule of the methylating agent. This is more common with highly reactive agents and when an excess of the methylating agent is used.

  • Solutions:

    • Stoichiometric Control: Use only a slight excess (1.05-1.1 equivalents) of the methylating agent.

    • Use a Milder Agent: Switch from methyl iodide to dimethyl carbonate (DMC) or a phenyl trimethylammonium salt, which are significantly less prone to over-alkylation.[7][11]

    • Lower the Temperature: Running the reaction at a lower temperature can help control reactivity and minimize the secondary alkylation.

Optimized Experimental Protocols

Protocol 1: Classic N-Methylation using Sodium Hydride

This method is highly effective but requires strict anhydrous technique.

Materials:

  • Tryptophol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Saturated aq. NH₄Cl, Brine

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, add tryptophol to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum.

  • Dissolution: Add anhydrous DMF to dissolve the tryptophol (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH dispersion portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.[14]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become a clear or slightly turbid slurry.[1]

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of starting material).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired N-methyltryptophol from any byproducts.

graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=2, color="#4285F4"];

}

Protocol 2: N-Methylation using Phase-Transfer Catalysis (PTC)

This method is safer, more scalable, and environmentally friendlier.

Materials:

  • Tryptophol (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Toluene

Procedure:

  • Setup: To a round-bottom flask, add tryptophol, toluene (approx. 0.3 M), and TBAB.

  • Reaction Mixture: Begin vigorous stirring and add the 50% aqueous NaOH solution. The mixture should be a biphasic emulsion.

  • Methylation: Add dimethyl sulfate dropwise to the rapidly stirring mixture at room temperature. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction: Stir vigorously at room temperature for 3-5 hours, monitoring by TLC/LC-MS.

  • Workup: Once the reaction is complete, stop stirring and separate the layers. Wash the organic layer with water (2x) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Comparison of Conditions

MethodBaseMethylating AgentSolvent(s)Temp.Key AdvantagesPotential Issues
Classic NaH[2]MeI / DMS[10]Anhydrous DMF/THF0 °C to RTHigh reactivity, well-establishedRequires strict anhydrous conditions, hazardous reagents, poor atom economy
PTC aq. NaOH / K₂CO₃MeI / DMSToluene / H₂ORTSafer, scalable, no anhydrous solvent needed, "green"[5]Requires vigorous stirring, potential for base-sensitive group hydrolysis
Green K₂CO₃[7]DMC[6]DMFReflux (~130°C)Low toxicity, environmentally friendlyRequires high temperatures, slower reaction times

This guide provides a comprehensive framework for successfully synthesizing N-methyltryptophol. By understanding the chemical principles behind each method and anticipating potential challenges, you can select and optimize the conditions that best fit your laboratory's capabilities and project goals.

References

Stability of 2-(1-Methyl-1H-indol-3-yl)-ethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1-Methyl-1H-indol-3-yl)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The principal stability concern for this compound, like many indole derivatives, is its susceptibility to degradation under acidic conditions. The indole nucleus is electron-rich, making it prone to electrophilic attack. While generally more stable under neutral and basic conditions, it can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh basic conditions with elevated temperatures.

Q2: Why is this compound unstable in acidic solutions?

Under acidic conditions, the hydroxyl group of the ethanol side chain can be protonated, forming a good leaving group (water). This leads to the formation of a stabilized carbocation at the benzylic-like position adjacent to the indole ring. This carbocation is a potent electrophile. A common degradation pathway for similar indole-3-carbinols is the acid-catalyzed dimerization or oligomerization, where the electrophilic carbocation attacks the electron-rich C3 position of another indole molecule.[1][2][3] Although the N-methylation on your compound enhances stability compared to the unsubstituted indole, the fundamental reactivity of the 3-substituted ethanol side chain in acid remains.

Q3: What is the expected degradation pathway under acidic stress?

The most probable degradation pathway is an acid-catalyzed self-condensation reaction. The process begins with the protonation of the hydroxyl group, followed by the loss of a water molecule to generate an electrophilic intermediate. This intermediate then reacts with a second molecule of this compound to form a dimeric species. This process can continue, potentially leading to trimers and higher-order oligomers.[4]

Acid_Degradation A This compound B Protonated Intermediate A->B + H+ D Another Molecule of This compound C Electrophilic Intermediate (+ H2O) B->C - H2O E Dimer C->E D->E

Caption: Acid-catalyzed degradation of this compound.

Q4: How does this compound behave under basic conditions?

Indole derivatives are generally more stable in basic media compared to acidic media. However, strong basic conditions, especially when combined with heat or the presence of oxygen, can promote oxidation.[5] The electron-rich indole ring can be oxidized, potentially at the C2 position, to form the corresponding 2-oxindole derivative.[6] While direct hydrolysis of the C-C bond in the ethanol side chain is unlikely, the compound's stability should be empirically tested under the specific basic conditions of your experiment.

Q5: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[7][8] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.[9]

  • Demonstrating the intrinsic stability of the molecule: It reveals the compound's sensitivity to acid, base, light, heat, and oxidation.[8]

  • Developing stability-indicating analytical methods: The data ensures that the analytical method used can separate the intact compound from its degradation products, which is a regulatory requirement.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis of an acidic mobile phase. Acid-catalyzed degradation on the analytical column or in the prepared sample.1. Neutralize the sample immediately after preparation and before injection. 2. Buffer the mobile phase to a pH > 5.0, if compatible with the separation method. 3. Use a shorter analysis time or a lower column temperature.
Appearance of multiple, broad, or late-eluting peaks in chromatograms after acid stress testing. Formation of various oligomeric degradation products.1. Use a gradient elution method in your HPLC to resolve species with different polarities. 2. Employ Mass Spectrometry (LC-MS) to identify the molecular weights of the degradants and confirm the oligomerization pathway.
Low or inconsistent mass balance in forced degradation studies. - Degradants are not being detected (e.g., no UV chromophore). - Degradants are precipitating out of solution. - Formation of volatile degradants. - Co-elution of degradants with the parent peak.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer alongside a UV detector. 2. Check samples for any visible precipitation before injection. 3. Ensure the analytical method has adequate resolution between the parent compound and all degradant peaks. Validate peak purity using a photodiode array (PDA) detector.
Sample color changes (e.g., to yellow or brown) upon storage or under stress conditions. Oxidation or complex degradation of the indole ring.1. Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). 2. Include an antioxidant in the formulation if compatible with the application. 3. Characterize the colored impurities to understand the degradation pathway.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound to establish its intrinsic stability profile.[7] The goal is to achieve 5-20% degradation of the drug substance.[10]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare Stock Solution of This compound Control Prepare 'Time Zero' Unstressed Control Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Prep->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) Prep->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Calculate % Degradation & Mass Balance Analyze->Data

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute to the target analytical concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points.

    • Immediately neutralize the samples with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction and withdraw samples when the target degradation is achieved. Dilute to the target concentration.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Use a control sample stored in the dark to exclude thermal degradation.

    • After exposure, prepare samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed "time zero" control, using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity.

    • Calculate the percentage of degradation and the mass balance for each condition.

Recommended Stress Conditions Summary
Stress TypeConditionTypical Duration
Acidic0.1 M HCl2 - 24 hours at 60°C
Basic0.1 M NaOH2 - 24 hours at 60°C
Oxidative3% H₂O₂Monitored at Room Temp
ThermalSolid State1 - 7 days at 80°C
PhotolyticICH Q1BAs per guidelines

References

Side-product analysis in the synthesis of methylated indole-3-ethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methylated indole-3-ethanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during their synthetic workflows. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Part 1: Troubleshooting Guide - Side-Product Analysis and Mitigation

This section is dedicated to identifying and understanding the formation of common impurities at different stages of the synthesis of methylated indole-3-ethanols, and providing strategies to minimize them.

Fischer Indole Synthesis of Methylated Precursors

The Fischer indole synthesis is a cornerstone for creating the indole core. However, the use of methylated phenylhydrazines can lead to specific side-products and, in some cases, reaction failure.

Question: I am attempting a Fischer indole synthesis with a methylated phenylhydrazine and an aldehyde/ketone, but I am observing significant byproducts like 3-methylindole and aniline, and my yield of the desired indole is low. What is happening?

Answer: This is a common issue stemming from the mechanism of the Fischer indole synthesis itself. The reaction proceeds through a[1][1]-sigmatropic rearrangement of a phenylhydrazone intermediate.[2] The success of this rearrangement is highly dependent on the electronic properties of the substituents on the phenylhydrazine.

  • Mechanism of Side-Product Formation: Electron-donating groups on the phenylhydrazine ring can stabilize intermediates that favor a competing reaction pathway involving heterolytic cleavage of the N-N bond.[3] This cleavage pathway does not lead to the desired indole but instead produces side-products such as aniline and other substituted indoles, like 3-methylindole.[3]

  • Troubleshooting Strategies:

    • Acid Catalyst Choice: The choice of acid catalyst is critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃ can sometimes improve the efficiency of the cyclization and suppress side reactions.[2] Polyphosphoric acid (PPA) is another effective catalyst for this transformation.[2]

    • Reaction Conditions: Carefully control the reaction temperature and time. Overheating or prolonged reaction times can promote the decomposition of intermediates and the formation of tars and other impurities.

    • Substituent Effects: Be aware that certain substitution patterns on the phenylhydrazine can cause the Fischer indolization to fail.[3] If you consistently face issues, consider an alternative synthetic route to the indole core if possible.

Question: My Fischer indole synthesis using a 2-methoxyphenylhydrazone is giving me an unexpected chlorinated indole as the major product. Why is this happening?

Answer: You are observing an "abnormal" Fischer indole synthesis. This phenomenon has been reported where cyclization occurs on the same side as the methoxy group, leading to its substitution.[4]

  • Mechanism of Abnormal Reaction: In the presence of HCl, the methoxy group can be protonated, turning it into a good leaving group (methanol). A subsequent nucleophilic attack by the chloride ion from the reaction medium onto the aromatic ring can lead to the formation of a chloro-substituted indole.[4] The regiochemistry of this chlorination can be complex and may lead to a mixture of isomers.

  • Troubleshooting Strategies:

    • Change of Acid Catalyst: To avoid this, switch from a hydrochloric acid-based system to a non-halogenated acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ in a non-halogenated solvent.[4] This eliminates the source of the nucleophilic chloride.

Methylation of the Indole Ring

Direct methylation of an indole-3-ethanol precursor can be complicated by the ambident nucleophilicity of the indole anion, leading to a mixture of N-methylated and C3-methylated products.

Question: I am trying to N-methylate my indole-3-ethanol, but I am getting a mixture of the desired N-methyl product and the C3-methylated isomer. How can I improve the selectivity for N-methylation?

Answer: The regioselectivity of indole alkylation is a classic challenge. The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon at the 3-position (C3).[5] The outcome of the reaction is influenced by several factors.

  • Factors Influencing N- vs. C3-Alkylation:

    • Counter-ion: The nature of the cation in the indolyl salt plays a role. Lithium salts tend to favor C3-alkylation, while sodium and potassium salts can give higher proportions of the N-alkylated product.[5]

    • Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation, whereas less polar solvents might lead to more C3-alkylation.

    • Methylating Agent: The choice of methylating agent is crucial. While methyl iodide is commonly used, dimethyl carbonate in the presence of a base like potassium carbonate has been shown to be an effective and more selective N-methylating agent for some indole substrates.[6][7]

    • Steric Hindrance: If the C3 position is already substituted, N-alkylation is generally favored.

  • Troubleshooting Strategies:

    • Base and Solvent System: Employ a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF to generate the indole anion, which generally favors N-alkylation.

    • Protecting Groups: If achieving high selectivity is difficult, consider a protection-alkylation-deprotection strategy. For instance, protecting the indole nitrogen with a group like tosyl (Ts) or Boc, followed by functional group manipulation at the C3 position, and then methylation of the desired group before deprotection.

    • Alternative Reagents: Explore using bulky phosphine ligands in combination with a palladium catalyst for N-arylation, which can be adapted for N-alkylation in some cases.[8]

Reduction of Methylated Indole-3-Carboxylic Acid Derivatives

The final step of reducing a methylated indole-3-acetic acid or its ester to the corresponding ethanol can also be a source of side-products, particularly when using powerful reducing agents.

Question: I am reducing my methylated indole-3-acetic acid methyl ester with lithium aluminum hydride (LiAlH₄) to get the corresponding alcohol, but I am seeing a significant amount of the corresponding 3-methylindole (skatole) derivative. What is causing this over-reduction?

Answer: This is a known side-reaction when using strong, non-selective reducing agents like LiAlH₄ with indole derivatives bearing a leaving group at the benzylic position (the C3-methylene group).[2]

  • Mechanism of Hydrogenolysis: The intermediate formed after the initial reduction of the ester can undergo hydrogenolysis, where the C-O bond is cleaved and replaced with a C-H bond. This is particularly facile at the benzylic position of the indole ring, leading to the formation of the 3-methylindole side-product.[2]

  • Troubleshooting Strategies:

    • Use a Milder Reducing Agent: For the reduction of an indole-3-carboxaldehyde precursor, sodium borohydride (NaBH₄) is a much milder and more selective reagent that will typically not cause this hydrogenolysis side-reaction.[2][9] However, NaBH₄ is generally not reactive enough to reduce esters or carboxylic acids directly.

    • Two-Step Reduction: If starting from the carboxylic acid or ester, consider a two-step approach. First, reduce the carboxylic acid/ester to the aldehyde using a selective reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature. Then, in a separate step, reduce the resulting aldehyde to the alcohol using the milder NaBH₄.

    • Inverse Addition: When using LiAlH₄, adding the LiAlH₄ solution slowly to the substrate solution (inverse addition) can sometimes improve selectivity by keeping the concentration of the powerful reducing agent low throughout the reaction.[10]

Question: After my reduction reaction, I am observing a new, less polar spot on my TLC that is not the starting material, desired product, or the over-reduced skatole. What could this be?

Answer: It is possible you are observing the formation of 3,3'-di-indolylmethane. This side-product can form from the self-condensation of 3-hydroxymethylindole, especially in neutral or alkaline conditions.[2] The acidic work-up of the reduction can also promote this condensation.

  • Minimization Strategy:

    • Careful Work-up: Perform the aqueous work-up of your reduction at low temperatures and keep the pH neutral or slightly basic to minimize acid-catalyzed condensation.

    • Immediate Extraction: After the work-up, promptly extract the product into an organic solvent and dry it to prevent prolonged exposure to aqueous conditions.

Part 2: FAQs on Analytical and Purification Strategies

Q1: What is a quick and effective way to monitor the progress of my synthesis and identify the presence of side-products?

A1: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. By co-spotting your reaction mixture with the starting material and, if available, an authentic sample of the desired product, you can visualize the consumption of the starting material, the formation of the product, and the appearance of any new spots which indicate side-products. The relative polarity of the spots can also give clues as to their identity. For instance, the over-reduced 3-methylindole will be significantly less polar than the desired indole-3-ethanol.

Q2: My reaction has produced a mixture of N-methylated and C3-methylated isomers. What is the best way to separate them?

A2: The separation of N- and C3-alkylated isomers can often be achieved using column chromatography on silica gel.[1] The two isomers will likely have different polarities, with the N-methylated product often being slightly less polar than the C3-methylated isomer due to the presence of the free N-H in the latter. A carefully chosen eluent system, often a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, will be necessary. Gradient elution, where the polarity of the eluent is gradually increased, can be particularly effective.

Q3: I have isolated my crude methylated indole-3-ethanol, but it is an oil and difficult to purify by recrystallization. What are my options?

A3: If direct recrystallization of the final product is challenging, consider purifying an earlier intermediate that is a solid. Alternatively, flash column chromatography is a very effective method for purifying oils. If the product is thermally stable, vacuum distillation can be an option for purification, especially on a larger scale.[5] Another strategy is to try and form a solid derivative of your alcohol, such as a benzoate or a p-nitrobenzoate ester, which may be easier to recrystallize, and then cleave the ester to regenerate the pure alcohol.

Part 3: Data and Visualizations

Table 1: Common Side-Products in Methylated Indole-3-Ethanol Synthesis
Side-Product NameFormation StageTypical Analytical Signature (TLC)Mitigation Strategy
3-MethylindoleFischer Indole SynthesisLess polar than desired indoleOptimize acid catalyst and reaction conditions.[3]
Aniline DerivativesFischer Indole SynthesisVaries, often polarOptimize acid catalyst and reaction conditions.[3]
C3-Methylated IsomerMethylationPolarity similar to N-methylated productUse polar aprotic solvent, NaH or KOH base.[5]
Di-methylated ProductsMethylationLess polar than mono-methylatedUse stoichiometric amount of methylating agent.
3-Methylindole (Skatole)Reduction of COOH/EsterMuch less polar than starting material/productUse milder reducing agents (e.g., NaBH₄ for aldehyde).[2]
3,3'-Di-indolylmethaneReduction Work-upVery non-polarCareful work-up at neutral pH and low temperature.[2]

Diagrams of Key Reaction Pathways and Side-Reactions

Fischer_Indole_Synthesis cluster_main Desired Pathway cluster_side Side-Reaction Pathway A Phenylhydrazone B [3,3]-Sigmatropic Rearrangement A->B H+ C Cyclization & Aromatization B->C D Desired Indole C->D -NH3 E Phenylhydrazone F N-N Bond Cleavage E->F H+, e--donating groups G Aniline + Other Products F->G

Caption: Fischer Indole Synthesis: Desired vs. Side-Reaction Pathway.

Indole_Methylation Indole Indole Anion N_Methyl N-Methylated Product (Kinetic Product) Indole->N_Methyl Me-I Polar Aprotic Solvent C3_Methyl C3-Methylated Product (Thermodynamic Product) Indole->C3_Methyl Me-I Non-polar Solvent

Caption: Competing N- vs. C3-Methylation of the Indole Anion.

Reduction_Pathways Ester Methylated Indole-3-Acetate Desired_Alcohol Desired Indole-3-Ethanol Ester->Desired_Alcohol Milder Reducing Agent (e.g., NaBH4 on aldehyde) Side_Product 3-Methylindole (Skatole) Side-Product Ester->Side_Product Strong Reducing Agent (e.g., LiAlH4) Hydrogenolysis

Caption: Desired Reduction vs. Hydrogenolysis Side-Reaction.

Part 4: Experimental Protocols

Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom of the plate (the origin).

  • Spotting:

    • Using a capillary tube, spot a small amount of your starting material solution on the left side of the origin line.

    • In the middle of the origin line, spot a small amount of the reaction mixture.

    • On the right side of the origin line, co-spot the starting material and the reaction mixture on the same point.

  • Developing the Plate:

    • Prepare a developing chamber (a beaker with a watch glass cover or a specialized TLC tank) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line on the TLC plate.

    • Place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate by capillary action.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Further visualization can be achieved by staining the plate, for example, in an iodine chamber or by dipping it in a potassium permanganate solution.

  • Analysis:

    • Compare the spots in the reaction mixture lane to the starting material lane. A diminishing starting material spot and the appearance of new spots indicate the reaction is proceeding.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to characterize the product and byproducts.

References

Storage and handling guidelines for 2-(1-Methyl-1H-indol-3-yl)-ethanol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical resource for 2-(1-Methyl-1H-indol-3-yl)-ethanol (CAS No. 2532-74-3). This molecule, a derivative of tryptophol, is of significant interest in various research fields. However, the inherent chemical properties of its indole core necessitate specific storage and handling protocols to ensure its stability and the reproducibility of your experimental results. The electron-rich indole ring system is susceptible to degradation, particularly through oxidation.[1] This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to prevent degradation and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To maximize the shelf-life of the solid compound, it should be stored under controlled conditions that minimize exposure to atmospheric oxygen, light, and moisture.[1][2] The N-methylation of the indole ring provides some protection against certain degradation pathways compared to its parent compound, tryptophol, but careful storage is still crucial.

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term.[2][3]Low temperatures significantly slow the rate of oxidative and other degradative chemical reactions.[2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2][4]The indole ring is electron-rich and susceptible to oxidation by atmospheric oxygen.[1] Inert gas displaces oxygen, preventing this degradation pathway.
Light Protect from light by using an amber or opaque vial.[1][2]Indole compounds can be sensitive to light and may undergo photochemical decomposition.[1][5]
Container Tightly sealed glass vial with a secure cap (e.g., Polycone liner).Prevents ingress of moisture and oxygen. Glass is preferred for its inertness.
Q2: I've noticed my solid compound has developed a pink or brownish tint. What does this mean?

A2: A color change from its typical off-white or pale appearance to pink, red, or brown is a visual indicator of oxidation and potential polymerization.[2] While a minor color change might not drastically alter the bulk purity, it signals that degradation has begun. For sensitive applications, it is highly recommended to verify the compound's purity using an analytical method like HPLC before use.[2][6]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared with high-purity, anhydrous solvents. The choice of solvent is critical for stability.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving tryptophol and its derivatives.[7]

  • Solvent Preparation: Use solvents that have been purged with an inert gas (argon or nitrogen) to remove dissolved oxygen.[7]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Like the solid compound, solutions should be protected from light.

  • Aqueous Solutions: Avoid storing the compound in aqueous buffers for extended periods. We do not recommend storing aqueous solutions for more than a day, as hydrolysis and microbial growth can become issues.[1][7]

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway is the oxidation of the electron-rich indole ring.[1] Factors like atmospheric oxygen, light, and potentially acidic conditions can facilitate this process, leading to the formation of various oxidized byproducts and polymers.[1][2][8]

Diagram 1: Key Factors in Compound Degradation

Simplified Degradation Influences cluster_Compound This compound cluster_Factors Degradation Factors cluster_Products Degradation Products Compound Intact Compound Products Oxidized & Polymerized Byproducts Compound->Products Degradation Oxygen Atmospheric Oxygen Oxygen->Products Light UV/Visible Light Light->Products Acid Acidic pH Acid->Products

Caption: Factors promoting the degradation of the indole core.

Q5: Is the compound sensitive to pH?

A5: Yes, indole derivatives can exhibit pH-dependent stability. Strongly acidic conditions can catalyze the degradation and polymerization of indole-3-carbinol, a related compound.[8][9] Conversely, strongly alkaline conditions can lead to the hydrolysis of ester-containing indole derivatives.[10] While this compound lacks an easily hydrolyzable ester, it is best practice to maintain solutions at a near-neutral pH (6-7.5) unless your experimental protocol requires otherwise.[11][12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm observing inconsistent or lower-than-expected activity in my biological assays.
  • Potential Cause: This is a classic sign of compound degradation. If the compound has oxidized, the concentration of the active parent molecule in your stock solution will be lower than calculated, leading to diminished or variable biological effects.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Discard the old stock solution and prepare a new one from solid material that has been properly stored.[14] Use high-quality, anhydrous solvent purged with inert gas.

    • Verify Purity: If possible, analyze both the old and new stock solutions, as well as the solid material, by High-Performance Liquid Chromatography (HPLC).[6][15] Compare the chromatograms to look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate the presence of degradation products.

    • Review Handling: Ensure that solutions are not repeatedly freeze-thawed. Aliquoting into single-use volumes is critical for maintaining consistency.[16]

Problem 2: My clear, colorless stock solution (e.g., in DMSO) has turned yellow or brown.
  • Potential Cause: This color change is a clear visual indicator of degradation, likely due to oxidation.[2] Even if the solution was stored at a low temperature, repeated exposure to air during use can introduce enough oxygen to cause this over time.

  • Troubleshooting Steps:

    • Discard Solution: Do not use the discolored solution for sensitive experiments. The presence of impurities could lead to artifactual results.

    • Implement Inert Gas Handling: When preparing new stock solutions, handle the solid compound and solvent under an inert atmosphere if possible. This can be achieved in a glovebox or by using Schlenk line techniques.[4][5][17]

    • Use Septum-Sealed Vials: For repeated use of a single vial, use a vial with a septum cap.[17] This allows you to withdraw the solution with a syringe while maintaining a positive pressure of inert gas inside, minimizing air exposure.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing an accurate stock solution, minimizing degradation risk.

Materials:

  • This compound (MW: 175.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[18]

  • Argon or Nitrogen gas source

  • Amber, screw-cap vials with septa or Polycone liners

Procedure:

  • Preparation: Place the required number of amber vials and the volumetric flask in a 120°C oven overnight to ensure they are dry.[19] Allow them to cool in a desiccator or under a stream of inert gas.

  • Weighing: Accurately weigh approximately 1.75 mg of this compound. For accuracy, it's better to weigh a slightly different amount (e.g., 1.80 mg) and record the exact mass, then adjust the solvent volume to achieve the precise target concentration.[18]

  • Dissolving: Transfer the weighed solid to a 1.0 mL volumetric flask. Add a small amount of anhydrous DMSO (approx. 0.5 mL) to dissolve the solid completely. Gentle vortexing may be required.

  • Bringing to Volume: Carefully add anhydrous DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting & Storage: Immediately aliquot the stock solution into the prepared amber vials. Fill the headspace of each vial with inert gas before tightly sealing the cap. Label clearly and store at -20°C or -80°C.

Diagram 2: Recommended Handling Workflow

Workflow for Handling Air-Sensitive Compound Receive 1. Receive Compound StoreSolid 2. Store Solid at -20°C under Inert Gas Receive->StoreSolid Prep 3. Prepare Stock Solution (Anhydrous Solvent, Inert Gas) StoreSolid->Prep StoreSolution 4. Aliquot & Store Solution at -80°C Prep->StoreSolution Use 5. Use Single Aliquot for Experiment StoreSolution->Use Discard 6. Discard Unused Portion of Aliquot Use->Discard

Caption: Best-practice workflow from receipt to experimental use.

Protocol 2: Purity Assessment by HPLC (General Method)

This provides a starting point for developing an HPLC method to check for degradation. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dilute a small amount of your stock solution (or a solution prepared from the solid) to approximately 0.1 mg/mL using the mobile phase.

  • HPLC Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 280 nm (Tryptophol and its derivatives have a characteristic UV absorbance around this wavelength).[7]

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main compound peak relative to the total area of all peaks.[6] A fresh, high-purity sample should show a single major peak. Degraded samples will exhibit additional peaks, typically eluting earlier (more polar) than the parent compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(1-Methyl-1H-indol-3-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this indole derivative. We provide in-depth troubleshooting, validated experimental protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.

Understanding the Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a dual-nature structure: a largely non-polar, aromatic indole ring and a short, polar ethanol side chain capable of hydrogen bonding. This combination dictates its solubility, making it moderately soluble in polar solvents and less soluble in highly non-polar solvents. The principle of "like dissolves like" is the cornerstone for predicting its behavior. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[1][2]

Based on its structure, we can predict its general solubility in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of the solvent can hydrogen bond with the ethanol side chain and the indole nitrogen, facilitating dissolution.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the entire molecule.[3]
Non-Polar Dichloromethane (DCM)ModerateThe molecule's overall non-polar character, dominated by the indole ring, allows for reasonable solubility in this common organic solvent.[3]
Toluene, HexanesLow to Very LowThe significant polarity difference between the compound (especially its ethanol group) and these non-polar solvents limits effective solvation.[3]
Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and dissolution of this compound.

Q1: My compound is not dissolving in my chosen solvent. What are the likely reasons?

A: This is a common issue that can stem from several factors. The most frequent cause is a polarity mismatch between the compound and the solvent.[4] Other factors include using an insufficient volume of solvent for the amount of compound, low ambient temperature, or the high crystalline lattice energy of the solid which requires more energy to break apart.

Q2: What is a good starting solvent to try for dissolving this compound?

A: Based on its molecular structure, moderately polar solvents are excellent starting points. We recommend beginning with Ethanol , Methanol , or Acetonitrile . For preparing highly concentrated stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically very effective.[3]

Q3: How does temperature affect the solubility of this compound?

A: For the vast majority of solid organic compounds dissolved in organic solvents, solubility increases with temperature.[1][5] The additional thermal energy helps solvent molecules overcome the intermolecular forces holding the solid solute together.[2] A useful heuristic is that for many organic compounds, solubility can double for every 20°C increase in temperature.[6][7] Gentle heating can often be a simple and effective first step to improve solubility.

Q4: What is "co-solvency" and how can it help me?

A: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to form a mixture with more favorable solubilizing properties.[4][8] For instance, if your compound has limited solubility in an aqueous buffer, adding a water-miscible organic solvent like ethanol or DMSO can reduce the overall polarity of the solvent system, often leading to a significant increase in solubility.[9][10] The solubility of a chemical generally increases exponentially as the co-solvent fraction increases.[9]

Q5: I need to achieve a high concentration, but even the best single solvents are not sufficient. What advanced options do I have?

A: When conventional methods are insufficient, you should consider creating a solid dispersion . This technique involves dispersing the active pharmaceutical ingredient (API) in an inert, hydrophilic carrier matrix at a solid state.[11][12] By converting the crystalline API into a higher-energy amorphous form, its dissolution rate and apparent solubility can be dramatically enhanced.[13][14] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[11] This is a widely used strategy in the pharmaceutical industry for poorly soluble drugs.[15][16][17]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution upon standing or cooling. The solution is supersaturated at room temperature. The solvent system cannot maintain the compound in solution over time.Increase the volume of the solvent. Maintain the solution at a slightly elevated, constant temperature. Optimize a co-solvent system to improve stability at room temperature.[10]
Solubility is still low despite trying multiple solvents and gentle heating. The compound may have very high crystal lattice energy. The intrinsic solubility in common solvents is genuinely low.Screen a broader and more diverse panel of solvents, including different classes (protic, aprotic, etc.). Employ co-solvency to fine-tune the polarity of your solvent system (See Protocol 2). For challenging cases, consider preparing a solid dispersion (See Protocol 3).[10][18]
Inconsistent solubility results between different batches or experiments. Variation in the purity of the compound. Presence of moisture or impurities in the solvents. Inaccurate temperature control during the experiment.Ensure you are using a consistent, high-purity batch of the compound. Use anhydrous, high-grade solvents. Implement precise temperature control using a water bath or incubator during solubility determination.
The compound "oils out," forming a separate liquid phase instead of dissolving. This can happen when a supersaturated solution is created, or the solvent and solute have poor miscibility, leading to liquid-liquid phase separation.Increase the solvent volume significantly. Try a solvent with a more similar polarity to the compound. Sonication can sometimes help break up the oil and promote dissolution.
Visualized Workflows and Logic

To better guide your experimental decisions, we have developed the following workflows using Graphviz.

start Compound Fails to Dissolve solvent Select Appropriate Solvent Class (Polar Protic/Aprotic) start->solvent increase_vol Increase Solvent Volume solvent->increase_vol Try first heat Apply Gentle Heat (e.g., 40-50°C) sonicate Use Sonication heat->sonicate success Compound Dissolved sonicate->success If successful fail Still Unresolved sonicate->fail If fails increase_vol->heat cosolvent Develop Co-Solvent System (See Protocol 2) solid_dispersion Prepare Solid Dispersion (See Protocol 3) cosolvent->solid_dispersion If fails cosolvent->success If successful solid_dispersion->success fail->cosolvent

Caption: A decision-making workflow for tackling solubility issues.

start Start: Determine Solubility add_excess Add excess compound to a known volume of solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate separate Centrifuge or filter to remove undissolved solid equilibrate->separate dilute Accurately dilute the supernatant separate->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate original concentration (mg/mL or mol/L) quantify->calculate end End: Solubility Value Obtained calculate->end

References

Technical Support Center: A Guide to Purifying 2-(1-Methyl-1H-indol-3-yl)-ethanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of 2-(1-Methyl-1H-indol-3-yl)-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their purification protocols for this and structurally similar indole derivatives. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your separations effectively.

Introduction: The Nuances of Purifying N-Methylated Indole Ethanol

This compound is a polar, N-substituted indole. While seemingly straightforward, its purification by silica gel column chromatography presents a unique set of challenges. The basic nitrogen of the indole ring can interact strongly with the acidic silanol groups of the stationary phase, leading to issues like peak tailing and, in some cases, degradation. This guide provides a comprehensive framework for navigating these challenges to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My compound is streaking or tailing badly on the column. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocycles like your N-methylated indole. The primary cause is the interaction between the basic lone pair of electrons on the indole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to a non-uniform elution of the compound, resulting in a "tail."

Underlying Mechanism: The basic nitrogen atom of the indole can be partially protonated by the acidic silanol groups on the silica surface, leading to strong, sometimes irreversible, adsorption. This causes a portion of the compound to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is highly effective. The TEA is more basic than your indole and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[3][4] This allows for a more uniform elution and significantly improved peak shape.

    • Ammonia in Methanol: For highly polar systems using methanol, a solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[1]

  • Use of Deactivated Silica Gel: If mobile phase modification is not sufficient or desired, you can use deactivated silica gel. This can be prepared by treating standard silica gel to reduce the acidity of its surface.[2][5]

    • Protocol for TEA Deactivation:

      • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane).

      • Add 1-2% triethylamine to the slurry.

      • Gently stir for a few minutes.

      • Pack the column with the treated silica slurry.

      • Flush the column with your starting mobile phase (which may or may not contain TEA) before loading your sample.[2]

  • Alternative Stationary Phases: If tailing persists, consider a less acidic stationary phase.

    • Neutral Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[6]

    • Reversed-Phase (C18) Silica: For highly polar indoles, reversed-phase chromatography can be a viable option, though it requires a different solvent system (e.g., acetonitrile/water or methanol/water).

Workflow for Addressing Peak Tailing:

G start Peak Tailing Observed mod_mp Add 0.1-1% TEA to Mobile Phase start->mod_mp check1 Tailing Resolved? mod_mp->check1 deactivate_si Use Deactivated Silica Gel check1->deactivate_si No success Successful Purification check1->success Yes check2 Tailing Resolved? deactivate_si->check2 alt_phase Switch to Neutral Alumina or Reversed-Phase check2->alt_phase No check2->success Yes alt_phase->success Yes fail Further Optimization Needed alt_phase->fail No

Troubleshooting workflow for peak tailing.

Question 2: I'm not getting my compound off the column, or the recovery is very low. What could be happening?

Answer:

This issue often points to either irreversible adsorption to the stationary phase or on-column degradation. Given the nature of your compound, both are possibilities.

Potential Causes and Solutions:

  • Irreversible Adsorption: As mentioned, the interaction with acidic silanol groups can be very strong. If the mobile phase is not polar enough to disrupt this interaction, your compound may remain bound to the silica gel.

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent (e.g., increase the concentration of ethyl acetate in a hexane/ethyl acetate system). A gradient elution can be particularly effective here.[7][8]

    • Use a Stronger Solvent: If increasing the polarity of your current system is ineffective, you may need to switch to a stronger solvent system, such as dichloromethane/methanol.

  • On-Column Degradation: Indoles can be sensitive to acidic conditions, and the surface of silica gel is acidic. Prolonged exposure, especially if the elution is slow, can lead to degradation of your compound.

    • Deactivate the Silica Gel: This is a crucial step for acid-sensitive compounds. Follow the protocol outlined in the previous question to neutralize the silica surface.[2][5]

    • Run the Column Faster: "Flash" chromatography, where gentle pressure is applied to speed up the solvent flow, can minimize the time your compound spends on the column, thus reducing the opportunity for degradation.

    • Check for Stability on TLC: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots or streaking that wasn't there initially, it's a good indication of instability on silica.

Question 3: My separation is poor; the desired compound is co-eluting with an impurity. How can I improve the resolution?

Answer:

Poor resolution means the selectivity of your chromatographic system is not sufficient to separate your target compound from impurities.

Strategies for Improving Resolution:

  • Optimize the Solvent System:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation.[9][10] A gradient slowly increases the polarity of the mobile phase, which can help to resolve compounds with similar polarities.

    • Try Different Solvents: The choice of solvent not only affects polarity but also selectivity. If a hexane/ethyl acetate system is not working, try a system with a different solvent, such as dichloromethane/methanol or toluene/acetone. Sometimes, a three-component solvent system can provide the necessary selectivity.

  • Fine-Tune the Polarity: The ideal Rf value for the compound of interest on a TLC plate for good separation on a column is typically between 0.2 and 0.4.[11] If your compound's Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.

Elution TypeBest ForProsCons
Isocratic Simple mixtures with components of similar polarity.[7][10]Simple to set up, reproducible, less solvent consumption.[8]Can lead to long run times and peak broadening for strongly retained compounds.[8]
Gradient Complex mixtures with components of varying polarities.[8][9]Improved resolution, sharper peaks, shorter analysis times.[8]More complex to set up, requires column re-equilibration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound?

A1: Based on its structure (a polar alcohol functional group and the N-methylated indole core), a good starting point for TLC analysis would be a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a hexane/ethyl acetate system. Try different ratios, such as 7:3, 1:1, and 3:7 (hexane:ethyl acetate), on a TLC plate to find a system that gives your target compound an Rf value between 0.2 and 0.4.[11] If the compound is still not moving sufficiently, a more polar system like dichloromethane/methanol (e.g., 98:2) should be explored.

Q2: Should I use isocratic or gradient elution?

A2: This depends on your TLC analysis of the crude mixture.

  • Use Isocratic Elution if: The TLC shows good separation between your desired compound and all impurities with a single solvent system.[7]

  • Use Gradient Elution if: The crude mixture contains multiple components with a wide range of polarities. A gradient will allow you to first elute the less polar impurities and then increase the solvent strength to elute your more polar product, leading to a cleaner separation.[9]

Q3: How do I prepare my sample for loading onto the column?

A3: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent. Use a pipette to carefully apply this solution to the top of the packed column. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading is highly recommended as it results in a more concentrated starting band and often leads to better separation.

Q4: How much silica gel should I use?

A4: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.

Experimental Protocol: Purification of this compound

This protocol is a general guideline. Optimization based on TLC analysis of your specific crude material is essential.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 8:2, 7:3, 1:1 v/v) to find a system that gives the desired product an Rf of ~0.3. Add 0.5% TEA to the developing solvent to assess its effect on peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane. For a 50:1 ratio, if you have 1 g of crude material, use 50 g of silica gel.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add ~2-3 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel in the column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis (e.g., 8:2 hexane/ethyl acetate + 0.5% TEA).

    • If using a gradient, slowly increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3 to 1:1).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow for the General Purification Protocol:

G tlc TLC Analysis to Determine Solvent System pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Sample onto Column pack->load elute Elute with Optimized Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

General workflow for column chromatography purification.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 2-(1-Methyl-1H-indol-3-yl)-ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel indole derivative, 2-(1-Methyl-1H-indol-3-yl)-ethanol. We will explore its potential activities in comparison to well-characterized indole compounds, Indole-3-carbinol (I3C) and Melatonin, and provide detailed experimental protocols to empower your research.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] this compound, a methylated derivative of tryptophol, presents an intriguing candidate for biological investigation. The addition of a methyl group at the nitrogen of the indole ring can significantly alter its electronic properties and metabolic stability, potentially leading to novel or enhanced biological activities.

This guide is structured to provide not just a set of instructions, but a logical and scientifically rigorous approach to validating the biological potential of this compound. We will delve into the rationale behind the selection of specific assays and comparators, enabling a thorough and insightful investigation.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the biological activity of this compound, it is crucial to compare it against well-established indole derivatives with distinct and relevant biological profiles.

  • Indole-3-carbinol (I3C): A naturally occurring compound found in cruciferous vegetables, I3C is a potent anticancer and anti-inflammatory agent.[3][4] It modulates multiple signaling pathways, including those involved in cell cycle arrest and apoptosis.[4][5] I3C serves as an excellent benchmark for assessing potential antiproliferative and anti-inflammatory activities.

  • Melatonin: This neurohormone, chemically known as N-acetyl-5-methoxytryptamine, is a well-known regulator of the circadian rhythm.[2][6][7] It also possesses significant antioxidant and immunomodulatory properties.[2][6] Comparing our target compound to melatonin will help elucidate any potential antioxidant or immunomodulatory effects.

Experimental Validation: A Step-by-Step Approach

The following protocols are designed to provide a robust validation of the potential biological activities of this compound.

Assessment of Cytotoxic and Antiproliferative Activity

A fundamental first step is to determine the compound's effect on cell viability and proliferation. This will establish a therapeutic window and identify potential anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound, I3C, and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity). Treat the cells with varying concentrations of the compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Compounds (Test, I3C, Melatonin, Vehicle) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Caption: Workflow of the MTT assay for determining cell viability.

Comparative Data (Hypothetical):

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-750
Indole-3-carbinol (I3C)MCF-725
MelatoninMCF-7>100
This compoundA54975
Indole-3-carbinol (I3C)A54940
MelatoninA549>100
Evaluation of Anti-inflammatory Potential

Many indole derivatives exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB.[1]

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a central regulator of the inflammatory response.[9][10]

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, I3C, or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

dot

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Induces Test_Compound This compound Test_Compound->IKK Inhibits? Broth_Microdilution_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate 96-well Plate start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic

References

A Guide to the Structural Confirmation of Synthesized 2-(1-Methyl-1H-indol-3-yl)-ethanol via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A

Introduction: The Imperative of Structural Verification in Synthesis

In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, the ability to verify that the synthesized molecule is indeed the intended target is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful analytical technique for the structural elucidation of organic compounds in solution.[1][2][3] This guide provides a comprehensive walkthrough for confirming the structure of synthesized 2-(1-Methyl-1H-indol-3-yl)-ethanol, leveraging the detailed insights offered by both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We will delve into the rationale behind experimental choices and the interpretation of spectral data, offering a robust, self-validating system for researchers.

Synthesis of this compound

The target molecule, this compound, is a derivative of indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[4][5] A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, which can be prepared from 1-methyl-1H-indole. For the purpose of this guide, we will assume the successful synthesis of the target compound and focus on its structural confirmation.

The Power of NMR in Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves and transition to a higher energy state. The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, providing a wealth of structural information.[2][6]

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.[6][7]

  • Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.[6][7]

  • Multiplicity (Splitting Pattern): In ¹H NMR, this reveals the number of neighboring protons.[6][7]

  • Coupling Constant (J): The distance between split peaks, providing information about the connectivity of atoms.[7]

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure accurate structural determination, the acquisition of high-resolution NMR spectra is crucial. The following protocols outline the standardized procedures for preparing a sample of this compound and acquiring ¹H and ¹³C NMR data.

Sample Preparation
  • Sample Purity: Ensure the synthesized compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification via column chromatography or recrystallization is recommended.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The solvent should be free of protons to avoid large interfering signals.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[1][6]

¹H NMR Acquisition Protocol

This protocol outlines standard parameters for a one-dimensional proton NMR experiment.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for full relaxation of the protons.

¹³C NMR Acquisition Protocol

This protocol describes a standard proton-decoupled ¹³C NMR experiment.[8]

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30').

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.[8]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.[9]

    • Relaxation Delay (D1): A 2-second delay is generally adequate.

Data Interpretation and Structural Confirmation

The following sections detail the expected ¹H and ¹³C NMR data for this compound and provide a step-by-step interpretation to confirm its structure.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.

HNMR_correlation cluster_aromatic Aromatic Protons cluster_indole Indole Core Protons cluster_sidechain Side Chain Protons H7 H-7 (~7.65 ppm, d) H4 H-4 (~7.30 ppm, d) H5 H-5 (~7.20 ppm, t) H6 H-6 (~7.10 ppm, t) H2 H-2 (~6.95 ppm, s) N_CH3 N-CH3 (~3.75 ppm, s) H9 H-9 (-CH2OH, ~3.85 ppm, t) H8 H-8 (Indole-CH2-, ~2.95 ppm, t) H8->H9 J-coupling OH OH (~1.50 ppm, br s)

References

A Comparative Guide to the Biological Activities of Tryptophol and its N-Methylated Analog, 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Indoles

Within the vast chemical space of indole derivatives, tryptophol (2-(1H-indol-3-yl)ethanol) stands out as a molecule of significant biological versatility. Produced naturally by a wide array of organisms—from fungi and bacteria to plants and sponges—it functions as a crucial signaling molecule in diverse biological processes.[1][2][3] Its structural analog, 2-(1-Methyl-1H-indol-3-yl)-ethanol, introduces a subtle yet potentially profound modification: the methylation of the indole nitrogen. This guide provides an in-depth, objective comparison of these two compounds. While tryptophol's activities are well-documented, its N-methylated counterpart remains largely uncharacterized in publicly available literature. Therefore, this document will synthesize the known functions of tryptophol and, based on established principles of medicinal chemistry, propose the likely consequences of N-methylation, offering a roadmap for future experimental validation.

Section 1: Tryptophol - The Multifunctional Parent Compound

Tryptophol is a primary alcohol and an indole derivative biosynthesized from the amino acid L-tryptophan via the Ehrlich pathway, a common metabolic route in yeasts and other microorganisms.[1][4][5] This wide distribution underpins its multifaceted roles in intercellular and inter-kingdom communication.

cluster_structures Chemical Structures Tryptophol Tryptophol (2-(1H-indol-3-yl)ethanol) MethylTryptophol This compound Tryptophol->MethylTryptophol N-Methylation

Caption: Structural comparison of Tryptophol and its N-methylated analog.

Quorum Sensing and Biofilm Formation

One of the most extensively studied functions of tryptophol is its role as a quorum-sensing (QS) molecule, particularly in fungi. In organisms like the yeast Saccharomyces cerevisiae and the pathogenic fungus Candida albicans, tryptophol concentration correlates with population density.[6][7] At high concentrations, it triggers morphological changes, such as the transition from yeast to hyphal growth, which is critical for biofilm formation and virulence.[2][7][8] This auto-regulatory function allows the fungal colony to coordinate its behavior, enhancing its survival and pathogenicity.[6][9] Furthermore, evidence suggests tryptophol and its derivatives can modulate bacterial QS systems, highlighting its potential in cross-kingdom signaling.[10]

Neurological and Immunomodulatory Effects

Tryptophol exhibits significant activity within the central nervous system. It is recognized as a soporific agent, capable of inducing a sleep-like state in animal models.[1][11] This activity has led to the hypothesis that tryptophol may act as a functional analog of serotonin or melatonin, key regulators of sleep and circadian rhythms.[1] Its sedative effects are notably potentiated by ethanol, which inhibits its metabolic conversion to indole-3-acetic acid.[1]

In the context of immunology, tryptophol demonstrates modulatory capabilities. It is produced by the parasite Trypanosoma brucei, the causative agent of sleeping sickness, where it is believed to suppress the host's immune response, aiding in parasitic evasion.[1] More broadly, as a metabolite produced by gut microbiota, tryptophol can activate the aryl hydrocarbon receptor (AhR), a key regulator of immune homeostasis at mucosal surfaces, potentially exerting anti-inflammatory effects.[2]

Plant Growth Regulation

In the plant kingdom, tryptophol functions as an auxin, a class of plant hormones that regulate growth and development.[1][2] This activity underscores the molecule's ancient and conserved role as a biological messenger across different life forms.

Section 2: this compound - An Uncharted Derivative

In stark contrast to tryptophol, there is a significant lack of published data on the specific biological activities of this compound. Most available literature describes its chemical synthesis or its use as a precursor for more complex molecules.[12][13][14] However, the structural change—the addition of a methyl group at the N1 position of the indole ring—allows for several evidence-based hypotheses regarding its altered biological profile.

Hypothesized Impact of N-Methylation
  • Altered Receptor Binding: The indole N-H group of tryptophol is a hydrogen bond donor, a critical feature for interaction with many biological receptors. Replacing the hydrogen with a methyl group eliminates this capability and introduces steric bulk. This change would almost certainly alter its binding affinity and selectivity for tryptophol's targets, such as potential G-protein coupled receptors or the aryl hydrocarbon receptor. The interaction could be weakened, or it could be redirected to a different set of receptors entirely.

  • Increased Lipophilicity and Bioavailability: Methylation generally increases a molecule's lipophilicity (fat-solubility). This could enhance its ability to cross cellular membranes and physiological barriers like the blood-brain barrier. Consequently, this compound might exhibit improved oral bioavailability and greater central nervous system penetration compared to tryptophol, potentially leading to more potent or different neurological effects.

  • Blocked Metabolic Pathway: The indole nitrogen is a potential site for Phase II metabolic conjugation (e.g., glucuronidation). By "capping" this position with a methyl group, a key metabolic pathway is blocked. This could lead to a longer biological half-life and prolonged duration of action for the N-methylated compound.

Section 3: Comparative Data Summary

The following table summarizes the known attributes of tryptophol against the hypothesized characteristics of its N-methylated derivative, highlighting the current knowledge gap.

FeatureTryptophol (2-(1H-indol-3-yl)ethanol)This compoundCausality of Difference
Chemical Formula C₁₀H₁₁NO[15]C₁₁H₁₃NO[14]Addition of a CH₂ group.
Molar Mass 161.20 g/mol [15]175.23 g/mol [14]Addition of a methyl group.
Natural Occurrence Widely found in plants, fungi, bacteria.[1][3]Not reported as a common natural product.Biosynthetic pathways favor the non-methylated form.
Quorum Sensing Confirmed activity in fungi.[6][7][9]Activity unknown; likely altered or abolished.N-H group may be critical for target interaction.
Neurological Activity Induces sleep; potential serotonin/melatonin analog.[1][11]Unknown; potentially enhanced CNS penetration.Increased lipophilicity could improve blood-brain barrier crossing.
Immunomodulation AhR agonist; suppresses host immunity in infection.[1][2]Activity unknown; receptor binding likely altered.Loss of H-bond donor and steric hindrance may change binding.
Metabolic Stability Metabolized via oxidation and conjugation.[1]Hypothesized to be higher.N-methylation blocks a potential site of conjugation.

Section 4: Proposed Experimental Protocols for Comparative Analysis

To address the knowledge gap surrounding this compound, a structured experimental approach is required. The following protocols provide a framework for a direct, quantitative comparison.

cluster_workflow Proposed Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Compound Acquisition & Purity Verification binding Receptor Binding Assays (MT1/MT2, 5-HT Receptors, AhR) start->binding functional Functional Assays (Yeast Biofilm Formation) start->functional behavior Behavioral Analysis (Mice) (Locomotor Activity, Sleep Latency) binding->behavior functional->behavior pk Pharmacokinetic Study (Half-life, Distribution) behavior->pk end Comparative Biological Profile pk->end

Caption: Workflow for the comparative biological evaluation of the two compounds.

Experiment 1: Comparative Receptor Binding Assay
  • Objective: To determine and compare the binding affinities of tryptophol and this compound for key human receptors implicated in their known or hypothesized activities.

  • Methodology:

    • Target Selection: Utilize commercially available cell lines or membrane preparations expressing human melatonin receptors (MT1, MT2), a representative serotonin receptor (e.g., 5-HT2A), and the Aryl Hydrocarbon Receptor (AhR).

    • Assay Format: Employ a competitive radioligand binding assay. For each target, use a high-affinity radiolabeled ligand (e.g., [³H]-melatonin for MT1/MT2).

    • Procedure: a. Incubate a fixed concentration of the receptor preparation and radioligand with increasing concentrations of the unlabeled test compounds (tryptophol or its N-methylated analog). b. After reaching equilibrium, separate bound from free radioligand using rapid filtration through glass fiber filters. c. Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the inhibition constant (Ki) for each compound. A lower Ki value indicates a higher binding affinity.

Experiment 2: In Vitro Fungal Biofilm Formation Assay
  • Objective: To assess whether N-methylation affects the quorum-sensing activity of tryptophol in a fungal model.

  • Methodology:

    • Organism: Use a well-characterized strain of Candida albicans (e.g., SC5314).

    • Procedure: a. Grow C. albicans to the mid-logarithmic phase in a suitable liquid medium (e.g., YPD). b. In a 96-well microtiter plate, add a standardized inoculum of yeast cells to fresh medium containing serial dilutions of tryptophol or this compound (e.g., from 1 µM to 500 µM). Include a vehicle-only control. c. Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours with gentle shaking). d. After incubation, carefully wash the wells to remove non-adherent cells.

    • Quantification: a. Stain the remaining biofilm with crystal violet solution. b. After washing away excess stain, solubilize the bound dye with an appropriate solvent (e.g., ethanol or acetic acid). c. Measure the absorbance of the solubilized dye at ~570 nm. The absorbance is directly proportional to the biofilm mass.

    • Data Analysis: Compare the dose-response curves for both compounds to determine their relative efficacy in modulating biofilm formation.

Conclusion

Tryptophol is a well-established, versatile signaling molecule with defined roles in quorum sensing, neuromodulation, and immunomodulation. Its N-methylated derivative, this compound, represents a scientifically intriguing but poorly understood analog. Based on fundamental structure-activity principles, N-methylation is predicted to significantly alter its pharmacokinetic and pharmacodynamic properties, potentially blocking certain metabolic routes while enhancing CNS bioavailability. The lack of direct comparative data presents a clear opportunity for research. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological activity of this derivative, which could uncover novel pharmacological tools or lead compounds for drug development.

References

Comparative study of the cytotoxic effects of methylated versus non-methylated indole-3-ethanols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Effects of Methylated vs. Non-Methylated Indole-3-Ethanols

This guide provides a comprehensive comparative analysis of the cytotoxic effects of methylated versus non-methylated indole-3-ethanols on cancer cell lines. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents. This document delves into the underlying mechanisms, experimental design, and interpretation of results, offering a robust framework for similar investigations.

Introduction: The Therapeutic Potential of Indole Compounds

Indole derivatives, naturally occurring in cruciferous vegetables like broccoli and cabbage, have garnered significant attention in oncology research for their anti-cancer properties.[1][2] Compounds such as indole-3-carbinol (I3C) and its metabolite, 3,3'-diindolylmethane (DIM), are well-documented for their ability to induce apoptosis (programmed cell death) and modulate multiple cellular signaling pathways, making them pleiotropic agents against various human cancers.[1][2] The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets.[3][4]

Indole-3-ethanol, also known as tryptophol, is another such compound that has demonstrated cytotoxic and genotoxic effects on human cells.[5] The anticancer activity of indole derivatives is often mediated through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like NF-κB and PI3K/Akt/mTOR.[6][7][8]

Methylation, a common biochemical process, can significantly alter the pharmacological properties of a compound, including its metabolism, bioavailability, and cytotoxicity.[9][10] This guide explores the hypothesis that methylation of indole-3-ethanol could enhance its cytotoxic efficacy against cancer cells, a concept grounded in the understanding that structural modifications can lead to more potent therapeutic agents.[4]

Experimental Design: A Framework for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxic effects of methylated and non-methylated indole-3-ethanols, a rigorous and well-controlled experimental design is paramount. The following workflow outlines the key stages of such a study.

G cluster_0 Phase 1: Compound Preparation & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis & Interpretation A Synthesis of Methylated Indole-3-Ethanol C Purity & Structural Verification (NMR, HPLC, Mass Spec) A->C B Procurement of Non-Methylated Indole-3-Ethanol B->C D Cell Line Selection (e.g., HeLa, MDA-MB-231) E Cell Culture & Seeding D->E F Treatment with Test Compounds (Dose-Response) E->F G Cell Viability Assay (e.g., MTT, MTS) F->G H Apoptosis Assay (Annexin V/PI Staining) G->H K IC50 Value Calculation G->K I Caspase Activity Assay H->I J Western Blot Analysis (Apoptotic Markers: Bcl-2, Bax, Caspases) H->J L Statistical Analysis K->L M Comparative Analysis & Conclusion L->M

Caption: Experimental workflow for the comparative study.

Causality Behind Experimental Choices
  • Compound Synthesis and Verification: The synthesis of methylated indole-3-ethanol is a critical first step. A common method involves the reduction of the corresponding indole-3-aldehyde.[11][12] Rigorous purification and characterization using techniques like NMR, HPLC, and mass spectrometry are essential to ensure the purity and structural integrity of the test compounds, which is fundamental for reliable and reproducible results.[13][14]

  • Cell Line Selection: The choice of cancer cell lines should be guided by the research question. For a broad-spectrum analysis, it is advisable to use cell lines from different cancer types, such as cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231).[15][16]

  • Cell Viability Assays: Assays like MTT, MTS, or XTT are widely used to assess cell viability by measuring the metabolic activity of living cells.[17][18] These colorimetric assays provide a quantitative measure of cytotoxicity and allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.[18][19]

  • Apoptosis Assays: To elucidate the mechanism of cell death, it is crucial to determine if the compounds induce apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.[20] Caspase activity assays and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases) provide further mechanistic insights into the apoptotic pathway being activated.[2][15][21]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-indole-3-ethanol

This protocol is a representative example for the synthesis of a methylated indole-3-ethanol derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 0.2 mol of 6-methyl-indole-3-carbaldehyde in 200 mL of 99% ethanol.

  • Reduction: While stirring at room temperature, slowly add 0.2 mol of sodium borohydride to the solution.

  • Reaction Monitoring: Allow the reaction to proceed for 3 hours at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add 500 mL of water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-methyl-1H-indole-3-ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Cell Viability Assay

This protocol details the steps for determining the cytotoxic effects of the test compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated and non-methylated indole-3-ethanols in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: Incubate the cells with the test compounds for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Results: A Comparative Analysis

The following tables summarize hypothetical data from a comparative study of non-methylated indole-3-ethanol (I3E) and 6-methyl-indole-3-ethanol (6-Me-I3E) on HeLa and MDA-MB-231 cancer cell lines.

Table 1: IC50 Values (µM) of I3E and 6-Me-I3E after 48h Treatment

CompoundHeLaMDA-MB-231
Indole-3-ethanol (I3E)85.6112.3
6-Methyl-I3E42.158.7

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 48h Treatment with IC50 Concentrations

Cell LineControlI3E6-Methyl-I3E
HeLa5.2%38.5%65.7%
MDA-MB-2314.8%32.1%59.4%

Discussion: Interpreting the Data

The hypothetical results presented above suggest that methylation at the 6-position of the indole ring significantly enhances the cytotoxic and pro-apoptotic effects of indole-3-ethanol. The lower IC50 values for 6-Me-I3E indicate a greater potency in inhibiting cell growth compared to its non-methylated counterpart. This increased activity could be attributed to several factors.

Methylation can influence the lipophilicity of a molecule, potentially leading to improved cell membrane permeability and higher intracellular concentrations.[10] Furthermore, the methyl group may alter the binding affinity of the compound to its molecular targets. Indole compounds are known to interact with various proteins and signaling pathways involved in cell survival and apoptosis.[1][3] For instance, they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and subsequent cell death.[2][6]

The increased percentage of apoptotic cells observed with 6-Me-I3E treatment further supports the notion that the enhanced cytotoxicity is mediated, at least in part, by a more potent induction of apoptosis. This could be due to a more efficient modulation of the key regulatory proteins in the apoptotic pathway.

G cluster_0 Apoptotic Signaling Indole Methylated Indole-3-Ethanol Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Indole->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Indole->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This guide provides a framework for the comparative study of methylated and non-methylated indole-3-ethanols, highlighting the potential for methylation to enhance cytotoxic activity. The presented experimental design and protocols offer a robust methodology for such investigations. The hypothetical data and subsequent discussion underscore the importance of structural modifications in drug discovery and development. Further research into the precise molecular targets and the influence of methylation on the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Bioanalytical Method Validation for 2-(1-Methyl-1H-indol-3-yl)-ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of robust bioanalytical methods for the quantification of 2-(1-Methyl-1H-indol-3-yl)-ethanol in biological matrices. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, compare viable alternatives, and present a self-validating protocol grounded in current regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to generate reliable, reproducible, and defensible bioanalytical data.

The accurate measurement of drug and metabolite concentrations in biological fluids is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1][2] The integrity of these studies hinges on the quality of the bioanalytical methods used.[1][3] For a small molecule like this compound, a derivative of the biologically significant indole scaffold, meticulous validation is not merely a regulatory hurdle but a scientific necessity to ensure data are fit for purpose.[4][5]

This guide is structured in accordance with the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation , which provides a unified standard for regulatory submissions to agencies like the FDA and EMA.[1][6][7]

Foundational Strategy: Choosing the Right Analytical Platform

While various analytical techniques exist, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying small molecules like this compound in complex biological matrices.[8][9][10]

Comparison of Potential Analytical Platforms

Platform Selectivity & Sensitivity Throughput Major Challenges Rationale for Use
LC-MS/MS Very High High Matrix Effects, Ion Suppression/Enhancement[11][12][13] Recommended. Unmatched sensitivity and selectivity allow for detection at low concentrations in complex samples.[10]
GC-MS High Medium Requires derivatization for polar analytes, thermal instability issues. Not ideal. The hydroxyl group on the analyte would likely require derivatization, adding complexity and potential variability.
ELISA High (if antibody exists) Very High Antibody development is resource-intensive and may not be feasible for a small molecule metabolite. Cross-reactivity is a concern. Not practical for this application due to the lack of a specific antibody and the challenges of developing one for a small molecule.

| HPLC-UV/Fluorescence | Moderate | High | Insufficient sensitivity and selectivity for typical concentrations in biological matrices. Endogenous compounds often interfere. | Unsuitable for regulated bioanalysis requiring low limits of quantification. |

The clear superiority of LC-MS/MS in sensitivity and selectivity makes it the focus of this validation guide. Its primary challenge, the matrix effect , will be a central consideration in our method development.[14][15]

The Bioanalytical Workflow: A Step-by-Step Rationale

Successful validation begins with a robust method development process. Each step is an opportunity to minimize variability and enhance data quality.

Bioanalytical Workflow cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_analysis Study Sample Analysis Dev1 Analyte & IS Characterization Dev2 Sample Preparation Optimization (PPT, LLE, SPE) Dev1->Dev2 Dev3 LC Method Optimization (Column, Mobile Phase) Dev2->Dev3 Dev4 MS/MS Parameter Tuning (Ionization, MRM) Dev3->Dev4 Val1 Full Validation Batch (Selectivity, Accuracy, Precision, etc.) Dev4->Val1 Val2 Stability Assessment (Freeze/Thaw, Bench-Top, Long-Term) Val1->Val2 Ana1 Sample Batch Run (Calibrators, QCs, Unknowns) Val2->Ana1 Ana2 Incurred Sample Reanalysis (ISR) Ana1->Ana2

Caption: High-level workflow for bioanalytical method validation.

Experimental Design & Protocols

The goal of sample preparation is to extract the analyte from the biological matrix while removing endogenous components (e.g., proteins, phospholipids) that can interfere with ionization.[16]

Comparison of Sample Preparation Techniques

Technique Principle Pros Cons for Indole Analytes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. Fast, simple, inexpensive. High risk of matrix effects. Does not remove phospholipids, which are notorious for causing ion suppression.[14]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous sample and an immiscible organic solvent. Cleaner than PPT, can remove salts and some phospholipids. Can be labor-intensive, requires solvent optimization, potential for analyte loss in emulsions.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly Recommended. Provides the cleanest extracts, significantly reducing matrix effects.[16] Can be automated. | More expensive, requires method development to select the correct sorbent and solvent system. |

Causality: For this compound, the indole ring provides a site for hydrophobic interactions, while the ethanol group adds polarity. This dual nature makes a mixed-mode or polymeric SPE sorbent an excellent choice to achieve high recovery and superior cleanup compared to PPT or LLE.

Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load 100 µL of plasma sample (pre-spiked with a stable isotope-labeled internal standard, if available).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Inject onto the LC-MS/MS system.

The following diagram illustrates the analytical instrumentation workflow.

LC-MS_Workflow Autosampler Autosampler (Reconstituted Sample) Column HPLC Column (e.g., C18 or Phenyl-Hexyl) Autosampler->Column Pump HPLC Pump (Mobile Phase Gradient) Pump->Column MS Mass Spectrometer (Ion Source: ESI+) Column->MS Detector Detector (MRM Acquisition) MS->Detector Data Data System (Quantification) Detector->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex 7500 Triple Quad or equivalent.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm).

    • Rationale: A Phenyl-Hexyl phase provides alternative selectivity to a standard C18 column. It offers π-π interactions with the indole ring of the analyte, which can aid in separating it from co-eluting endogenous matrix components.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The nitrogen in the indole ring is readily protonated, making positive mode ESI highly efficient for this class of compounds.[17]

  • MRM Transitions:

    • Analyte (C11H13NO, MW: 175.23): Q1: 176.2 -> Q3: 130.1 (Example transition, requires experimental optimization).

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-2-(1-Methyl-1H-indol-3-yl)-ethanol) is strongly recommended to track variability during sample prep and ionization.[15]

Method Validation: Demonstrating Fitness for Purpose

A full validation must be performed to demonstrate the method is reliable for its intended purpose.[8][18] The following parameters and acceptance criteria are based on the ICH M10 guideline.[1][2]

Summary of Bioanalytical Method Validation Parameters (Chromatographic Assays)

ParameterPurposeKey ExperimentTypical Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.[18]Analyze blank matrix from at least 6 individual sources.Response in blank samples should be ≤ 20% of the LLOQ response.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.[14]Compare analyte response in post-extraction spiked matrix vs. neat solution.The IS-normalized matrix factor CV across lots should be ≤ 15%.
Calibration Curve To define the relationship between concentration and instrument response.Analyze a blank sample and at least 6 non-zero calibration standards over the expected concentration range.R² ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To demonstrate the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[6]Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in at least 3 separate runs.Mean accuracy within ±15% of nominal. Precision (CV) ≤ 15%. (±20% and ≤20% at LLOQ).
Carry-Over To ensure that residual analyte from a high-concentration sample does not affect the next sample.Inject a blank sample immediately after the highest calibration standard (ULOQ).Response in the blank sample should be ≤ 20% of the LLOQ response.
Stability To confirm the analyte is stable under various storage and handling conditions.[16]Analyze QC samples after subjecting them to freeze-thaw cycles, short-term (bench-top) storage, and long-term frozen storage.Mean concentration of stability QCs must be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Dilute a high-concentration QC sample into the calibrated range.Accuracy and precision of the diluted QCs must be within ±15%.
Conclusion and Final Recommendations

The successful quantification of this compound in biological matrices requires a meticulously developed and validated LC-MS/MS method. The primary challenge for this indole derivative is mitigating matrix effects, which necessitates moving beyond simple protein precipitation. A Solid-Phase Extraction (SPE) protocol coupled with a chromatographically optimized method using a Phenyl-Hexyl column provides a robust foundation for success. The use of a stable isotope-labeled internal standard is critical to compensate for unavoidable experimental variability and is considered the gold standard.[15]

Adherence to the comprehensive validation parameters outlined in the ICH M10 guideline is mandatory for regulatory acceptance and ensures the generation of high-quality, reliable data to support drug development decisions.[1][19] This guide provides the scientific rationale and a practical framework to achieve this standard.

References

Efficacy comparison of 2-(1-Methyl-1H-indol-3-yl)-ethanol with other indole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This heterocyclic scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, make it a "privileged" structure in drug design.[1] Consequently, indole derivatives have been successfully developed as potent and selective inhibitors of a wide range of enzymes, playing crucial roles in the treatment of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2]

This guide provides a comparative analysis of the efficacy of various indole-based enzyme inhibitors, using the chemical structure of 2-(1-Methyl-1H-indol-3-yl)-ethanol as a foundational template for discussion. While specific enzyme inhibitory data for this particular molecule is not extensively documented in publicly available research, its structural features—an N-methylated indole core linked to an ethanol side chain—provide a valuable starting point for understanding the structure-activity relationships (SAR) within this potent class of inhibitors. We will explore how modifications to the indole ring, the N1 position, and the C3 side chain influence inhibitory activity against several key enzyme targets.

Comparative Efficacy of Indole-Based Enzyme Inhibitors

The inhibitory potential of indole derivatives is highly dependent on the specific substitutions on the indole scaffold and the nature of the target enzyme's active site. Below, we compare the efficacy of several indole-based inhibitors against different classes of enzymes, highlighting the structural modifications that contribute to their potency.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] Indole-based compounds have emerged as potent AChE inhibitors.

CompoundStructureTarget EnzymeIC50 (µM)Reference
Donepezil (Standard) (Structure not shown, non-indole for comparison)AChE0.016 ± 0.12[3]
Indole Amine 25 (Structure not shown, complex indole amine)AChE4.28[4]
Indole-based Sulfonamide 9 (Structure not shown, complex indole sulfonamide)AChE0.15 ± 0.050[3]
Indolinone Derivative 3c (Structure not shown, indolinone-based)AChE0.00044[5]

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that the indole scaffold is a versatile backbone for designing potent AChE inhibitors. The exceptional potency of the indolinone derivative 3c (IC50 = 0.44 nM) highlights the significant impact of specific structural modifications.[5] In this case, the indolinone core, combined with a benzylpyridinium moiety, allows for dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to superior inhibitory activity compared to the standard drug, donepezil.[5] The indole-based sulfonamides also demonstrate strong inhibition, with compound 9 showing an IC50 value in the sub-micromolar range, suggesting that the sulfonamide group plays a crucial role in interacting with the enzyme's active site.[3]

α-Glucosidase and α-Amylase Inhibitors for Diabetes Mellitus

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia in type 2 diabetes.[6]

CompoundStructureTarget EnzymeIC50 (µM)Reference
Acarbose (Standard) (Structure not shown, non-indole for comparison)α-Glucosidase11.70 ± 0.10[6]
α-Amylase10.20 ± 0.10[6]
Thiazolidinone-based Indole 5 (Structure not shown, complex indole derivative)α-Glucosidase2.40 ± 0.10[6]
α-Amylase1.50 ± 0.05[6]
Indolo[1,2-b]isoquinoline 11 (Structure not shown, fused indole system)α-Glucosidase3.44 ± 0.36[7]

Analysis of Structure-Activity Relationship (SAR): The thiazolidinone-based indole derivative 5 exhibits significantly greater potency against both α-glucosidase and α-amylase compared to the standard drug acarbose.[6] This suggests that the hybrid structure, combining the indole and thiazolidinone moieties, creates a pharmacophore that fits effectively into the active sites of these enzymes. Similarly, the rigid, fused ring system of indolo[1,2-b]isoquinoline derivative 11 demonstrates potent and selective inhibition of α-glucosidase, being approximately 186 times more potent than acarbose.[7] This highlights the importance of conformational rigidity in achieving high-affinity binding.

Cyclooxygenase (COX) Inhibitors for Inflammation

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in prostaglandin synthesis. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[8]

CompoundStructureTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) (Structure not shown, non-indole for comparison)COX-20.052-[8]
Indomethacin Amide 19 (Structure not shown, modified indomethacin)COX-20.04>100[9]
PYZ16 (Structure not shown, pyrazole-based)COX-20.5210.73[8]
Indole Derivative 31 (Structure not shown)COX-20.54>24[10]

Analysis of Structure-Activity Relationship (SAR): Indole derivatives have been extensively studied as COX inhibitors, with indomethacin being a classic example. The development of selective COX-2 inhibitors has focused on modifying the indole scaffold to exploit the structural differences between the COX-1 and COX-2 active sites. The indomethacin amide derivative 19 demonstrates a remarkable increase in COX-2 selectivity compared to its parent compound, with an IC50 value comparable to the selective inhibitor celecoxib.[9] This modification of the carboxylate group to an amide is a key strategy in achieving COX-2 selectivity.[9]

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of novel indole-based enzyme inhibitors like this compound, a series of well-defined experimental protocols are essential.

General Workflow for Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing enzyme inhibitors.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Cellular Activity A Compound Library (including this compound) B High-Throughput Screening (HTS) Single concentration assay A->B C Identify 'Hits' (Compounds showing significant inhibition) B->C D IC50 Determination (Varying inhibitor concentrations) C->D Confirmed Hits E Determine Inhibitor Potency (IC50 value) D->E F Enzyme Kinetics Assays (Varying substrate and inhibitor concentrations) E->F Potent Inhibitors G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Cell-Based Assays G->H Characterized Inhibitors I Evaluate Efficacy in a Biological Context H->I

Caption: General workflow for screening and characterizing enzyme inhibitors.

Detailed Protocol 1: IC50 Determination using a Spectrophotometric Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).
  • Enzyme Stock Solution: Dissolve the purified enzyme in assay buffer to a known concentration.
  • Substrate Stock Solution: Dissolve the enzyme's substrate in assay buffer. The final substrate concentration in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme.
  • Inhibitor Stock Solution: Dissolve the indole-based inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
  • Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add a fixed volume of the enzyme solution to each well.
  • Add varying concentrations of the inhibitor to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
  • Initiate the reaction by adding the substrate to all wells.
  • Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The wavelength will depend on the substrate and product.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
  • Determine the percentage of inhibition for each concentration relative to the positive control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol 2: Cell-Based Assay for Evaluating Inhibitor Efficacy

Cell-based assays are crucial for assessing an inhibitor's activity in a more physiologically relevant context.

1. Cell Culture:

  • Culture a relevant cell line that expresses the target enzyme in appropriate growth medium.

2. Treatment with Inhibitor:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the indole-based inhibitor for a specified duration.

3. Measurement of Cellular Activity:

  • The method for measuring the effect of the inhibitor will depend on the target enzyme and its downstream signaling pathway. This could involve:
  • Western Blotting: To measure the phosphorylation status of a downstream substrate of a kinase.
  • Reporter Gene Assay: If the enzyme's activity regulates the expression of a specific gene.
  • Cell Viability/Proliferation Assay (e.g., MTT, XTT): If the enzyme is critical for cell survival.
  • Measurement of a specific metabolite: If the enzyme is involved in a metabolic pathway.

4. Data Analysis:

  • Quantify the cellular response at each inhibitor concentration.
  • Plot the response against the inhibitor concentration to determine the cellular IC50 value.

Illustrative Signaling Pathway: The Role of Protein Kinases in Cancer

Many indole derivatives are potent protein kinase inhibitors, a class of enzymes often dysregulated in cancer. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus cluster_3 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factor D->E Phosphorylates F Gene Expression E->F Translocates to Nucleus and Activates Transcription G Cell Proliferation, Survival, Angiogenesis F->G Inhibitor Indole-based Kinase Inhibitor Inhibitor->C

Caption: Simplified RTK signaling pathway and the point of inhibition by an indole-based kinase inhibitor.

Conclusion

The indole scaffold remains a highly fruitful area of research in the quest for novel and effective enzyme inhibitors. While the specific inhibitory profile of this compound requires further investigation, the broader family of indole derivatives has demonstrated remarkable efficacy against a diverse range of enzymatic targets. The comparative data and experimental protocols presented in this guide offer a framework for the rational design and evaluation of new indole-based therapeutic agents. Future research focusing on systematic modifications of the indole core, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly lead to the discovery of next-generation drugs with improved potency and selectivity.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-(1-Methyl-1H-indol-3-yl)-ethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-(1-Methyl-1H-indol-3-yl)-ethanol with its key positional isomers, namely 2-(1-Methyl-1H-indol-2-yl)-ethanol and 2-(1-Methyl-1H-indol-5-yl)-ethanol. As a senior application scientist, my aim is to equip researchers with the foundational knowledge and practical insights necessary to confidently distinguish between these closely related indole derivatives using routine spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The position of substituents on the indole ring dramatically influences the molecule's electronic properties and three-dimensional shape, thereby dictating its biological activity. Consequently, the ability to unequivocally determine the substitution pattern is a critical step in chemical characterization and quality control. This guide will delve into the theoretical underpinnings and practical application of spectroscopic methods to achieve this differentiation.

Experimental Methodologies: A Foundation of Trustworthy Data

The integrity of any spectroscopic analysis rests on the quality of the data acquisition. The following protocols outline the standardized procedures for obtaining high-quality NMR, FTIR, and Mass Spectra for small organic molecules like the indole ethanols discussed herein. Adherence to these methodologies ensures reproducibility and provides a solid foundation for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified indole isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter; filter if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: General experimental workflows for NMR, FTIR, and Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Step-by-Step Protocol:

  • Sample Preparation:

    • For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

    • For liquids, a drop of the sample can be placed between two salt plates.

  • Data Acquisition:

    • Place the sample holder in the FTIR spectrometer.

    • First, acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract atmospheric and instrumental interferences.[2]

    • Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which the radiation is absorbed.

  • Data Processing and Analysis:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

    • Analyze the spectrum by identifying the characteristic absorption bands (peaks) and their corresponding wavenumbers (cm⁻¹), which correlate to specific functional groups and vibrational modes.[3]

Mass Spectrometry (MS) Protocol

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL.[4]

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for small, volatile molecules and typically induces fragmentation.[5]

    • The resulting ions are separated in the mass analyzer based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions can provide clues about the structure of the molecule.[6]

Spectroscopic Data Comparison

The following tables summarize the predicted and/or experimentally reported spectroscopic data for this compound and its 2- and 5-isomers. These data form the basis for the subsequent in-depth analysis.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton PositionThis compound (δ, ppm)2-(1-Methyl-1H-indol-2-yl)-ethanol (δ, ppm)2-(1-Methyl-1H-indol-5-yl)-ethanol (δ, ppm)
H-2/H-3 (indole)6.95 (s)6.25 (s)7.05 (d), 6.40 (d)
H-47.60 (d)7.50 (d)7.55 (s)
H-5/H-6/H-77.10-7.30 (m)7.05-7.25 (m)7.20 (d), 7.00 (dd)
N-CH₃3.75 (s)3.70 (s)3.72 (s)
-CH₂-CH₂OH3.00 (t)3.10 (t)2.90 (t)
-CH₂-CH₂OH3.85 (t)3.90 (t)3.80 (t)
-OH~1.5 (br s)~1.5 (br s)~1.5 (br s)

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon PositionThis compound (δ, ppm)2-(1-Methyl-1H-indol-2-yl)-ethanol (δ, ppm)2-(1-Methyl-1H-indol-5-yl)-ethanol (δ, ppm)
C-2127.5140.0128.0
C-3112.0100.5102.0
C-3a128.5128.0129.0
C-4119.0120.0123.0
C-5119.5120.5130.0
C-6122.0121.0121.5
C-7110.0109.0109.5
C-7a137.0138.0136.0
N-CH₃33.031.532.8
-CH₂-CH₂OH29.032.039.0
-CH₂-CH₂OH62.561.063.0

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-(1-Methyl-1H-indol-2-yl)-ethanol2-(1-Methyl-1H-indol-5-yl)-ethanol
O-H Stretch~3400 (broad)~3400 (broad)~3400 (broad)
Aromatic C-H Stretch~3050~3050~3050
Aliphatic C-H Stretch~2930, 2870~2930, 2870~2930, 2870
C=C Stretch (indole)~1610, 1470~1615, 1465~1620, 1480
C-N Stretch~1330~1340~1320
C-O Stretch~1050~1045~1055

Table 4: Expected Mass Spectrometry Fragmentation

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Proposed Structure
This compound175144 ([M - CH₂OH]⁺), 130 ([M - CH₂CH₂OH]⁺)
2-(1-Methyl-1H-indol-2-yl)-ethanol175144 ([M - CH₂OH]⁺), 130 ([M - CH₂CH₂OH]⁺)
2-(1-Methyl-1H-indol-5-yl)-ethanol175144 ([M - CH₂OH]⁺), 130 ([M - CH₂CH₂OH]⁺)

In-depth Spectral Analysis: Unraveling the Isomeric Differences

While the isomers share many spectroscopic similarities due to their common indole core and ethanol side chain, subtle yet significant differences arise from the varied placement of the ethanol substituent.

NMR Spectroscopy: The Definitive Tool for Positional Isomerism

¹H and ¹³C NMR spectroscopy are the most informative techniques for distinguishing these isomers.

  • ¹H NMR Analysis:

    • Indole Ring Protons: The most diagnostic signals are those of the protons on the indole ring.

      • In the 3-substituted isomer , the proton at the 2-position (H-2) is a singlet and appears at a characteristic chemical shift.

      • For the 2-substituted isomer , the proton at the 3-position (H-3) is a singlet, but its chemical shift will differ from that of the H-2 proton in the 3-isomer due to the different electronic environment.

      • In the 5-substituted isomer , the protons at the 2- and 3-positions will appear as doublets, coupled to each other. The protons on the benzene portion of the indole ring will also exhibit distinct splitting patterns and chemical shifts depending on the substitution. Specifically, the H-4 proton will appear as a singlet, which is a key distinguishing feature.

    • Ethyl Chain Protons: The chemical shifts of the methylene protons (-CH₂-CH₂OH) will be subtly influenced by the position of substitution on the indole ring, reflecting the different electronic effects at the 2-, 3-, and 5-positions.

  • ¹³C NMR Analysis:

    • Indole Ring Carbons: The chemical shifts of the carbon atoms in the indole ring are highly sensitive to the position of the substituent.

      • The carbon atom directly attached to the ethanol side chain (C-2, C-3, or C-5) will experience a significant downfield shift.

      • The chemical shifts of the other indole carbons, particularly those ortho and para to the point of substitution, will also be altered in a predictable manner based on the electronic effects of the substituent. For instance, the C-2 carbon in the 2-substituted isomer is expected to be significantly deshielded compared to the C-2 carbon in the 3- and 5-substituted isomers.[7]

FTIR Spectroscopy: A Corroborative Technique

FTIR spectroscopy is less definitive than NMR for distinguishing these positional isomers, but it can provide valuable corroborative evidence.

  • Fingerprint Region: The primary differences will be observed in the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions arising from bending and stretching vibrations of the entire molecule. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations, leading to subtle but discernible differences in this region.

  • C-N and C-O Stretching: Minor shifts in the C-N and C-O stretching frequencies may also be observed due to the different electronic environments of these bonds in each isomer.

Mass Spectrometry: Insights from Fragmentation

While all three isomers have the same molecular weight and will therefore exhibit a molecular ion peak at the same m/z value (175), their fragmentation patterns in EI-MS can differ.

  • Benzylic Cleavage: The most prominent fragmentation pathway for all three isomers is expected to be cleavage of the C-C bond between the indole ring and the ethanol side chain (benzylic cleavage). This will result in a fragment ion corresponding to the loss of a CH₂OH radical (m/z 144) or a CH₂CH₂OH radical (m/z 130). The relative abundance of these fragment ions may vary between the isomers.[5]

  • Indole Ring Fragmentation: The substitution pattern can also influence the fragmentation of the indole ring itself, potentially leading to unique fragment ions for each isomer, although these may be less abundant.

Workflow for Isomer Differentiation

The following flowchart illustrates a logical approach to differentiating the three isomers based on a combination of spectroscopic data.

isomer_differentiation Start Analyze Unknown Sample MS Mass Spectrometry (m/z = 175?) Start->MS NMR ¹H NMR Spectroscopy MS->NMR Yes H2_H3_region Analyze Indole ¹H Signals (6.0-7.5 ppm) NMR->H2_H3_region Isomer3 3-Substituted Isomer (Singlet at ~6.95 ppm) H2_H3_region->Isomer3 Singlet for H-2 Isomer2 2-Substituted Isomer (Singlet at ~6.25 ppm) H2_H3_region->Isomer2 Singlet for H-3 Isomer5 5-Substituted Isomer (Two doublets for H-2/H-3, Singlet for H-4) H2_H3_region->Isomer5 Distinct doublet pattern FTIR FTIR Spectroscopy (Confirm functional groups) Isomer3->FTIR Isomer2->FTIR Isomer5->FTIR Conclusion Definitive Isomer Identification FTIR->Conclusion

Caption: A decision-making workflow for the spectroscopic identification of 2-(1-Methyl-1H-indol-yl)-ethanol isomers.

Conclusion

The unambiguous identification of positional isomers is a cornerstone of chemical research and development. This guide has demonstrated that a multi-pronged spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, allows for the confident differentiation of this compound from its 2- and 5-substituted isomers. While FTIR and Mass Spectrometry provide valuable supporting information, NMR spectroscopy offers the most definitive evidence of the substitution pattern on the indole ring. By understanding the principles behind these techniques and carefully analyzing the resulting data, researchers can ensure the structural integrity of their compounds and the reliability of their scientific findings.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening 2-(1-Methyl-1H-indol-3-yl)-ethanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, indole derivatives represent a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[1] This guide provides a comprehensive framework for the in vitro validation of a novel indole derivative, 2-(1-Methyl-1H-indol-3-yl)-ethanol. Our objective is to present a tiered, logical workflow for characterizing its bioactivity, comparing its performance against established compounds, and elucidating its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for novel chemical entities.

Section 1: Foundational Principles of Assay Validation

Before embarking on a screening cascade, it is paramount to establish the foundational parameters of assay performance. A well-validated assay ensures that the data generated is reliable, reproducible, and ultimately, meaningful. Key validation parameters include:

  • Specificity: The assay's ability to assess the analyte of interest in the presence of other components.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected.

  • Precision and Accuracy: The degree of reproducibility of results under the same conditions and the closeness of the measured value to the true value, respectively.

  • Linearity and Range: The concentration range over which the assay remains accurate and precise.

Adherence to guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial for preclinical assay development that may eventually support clinical trials.[2]

Section 2: A Tiered Approach to Bioactivity Screening

We propose a multi-tiered screening strategy to efficiently characterize the bioactivity of this compound. This approach begins with broad cytotoxicity assessments, followed by targeted assays for antioxidant and anti-inflammatory potential, and culminates in mechanism-of-action studies.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Bioactivity Screening cluster_2 Tier 3: Mechanistic Insight T1_Start Start: this compound T1_MTT MTT Assay (Cell Viability) T1_Start->T1_MTT T1_LDH LDH Assay (Cell Membrane Integrity) T1_Start->T1_LDH T1_Decision Determine Non-Toxic Concentration Range T1_MTT->T1_Decision T1_LDH->T1_Decision T2_Antioxidant Antioxidant Assays (DPPH, ABTS) T1_Decision->T2_Antioxidant T2_AntiInflammatory Anti-Inflammatory Assays (COX-2 Inhibition, NO Production) T3_NFkB NF-κB Pathway Analysis T2_AntiInflammatory->T3_NFkB T3_Nrf2 Nrf2 Pathway Analysis T3_Conclusion Conclude Bioactivity Profile T3_Nrf2->T3_Conclusion NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκB) IkB->NFkB_complex degrades from p50 p50 p65 p65 p50_nuc p50 NFkB_complex->p50_nuc translocates p65_nuc p65 NFkB_complex->p65_nuc translocates Indole_Compound This compound Indole_Compound->IKK inhibits DNA DNA p50_nuc->DNA p65_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Inflammatory_Genes transcribes Nrf2 Signaling Pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_Keap1_complex Nrf2-Keap1 Complex Keap1->Nrf2_Keap1_complex Nrf2->Nrf2_Keap1_complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Indole_Compound_Nrf2 This compound Indole_Compound_Nrf2->Keap1 modifies ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes transcribes

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methyl-1H-indol-3-yl)-ethanol, also known as N-methyltryptophol, is a significant indole derivative with applications in various fields of chemical and biological research. As a derivative of tryptophol, it serves as a valuable building block in the synthesis of more complex bioactive molecules and natural products. The efficiency of its synthesis is therefore of considerable interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two common synthetic strategies for preparing N-methyltryptophol, offering detailed experimental protocols and a critical evaluation of their respective efficiencies based on yield, step economy, and practical considerations.

Synthetic Strategies and Mechanistic Considerations

Two primary and logically distinct pathways to this compound are evaluated herein:

  • Route 1: Direct N-Methylation of Tryptophol. This is a convergent approach that begins with commercially available tryptophol (2-(1H-indol-3-yl)-ethanol) and introduces the N-methyl group in the final step.

  • Route 2: Reduction of a 1-Methyl-indole-3-acetic Acid Derivative. This is a linear synthesis that involves first constructing the N-methylated indole-3-acetic acid framework, followed by reduction of the carboxylic acid or ester functionality to the desired primary alcohol.

The choice between these routes hinges on a trade-off between the handling of reagents, step economy, and overall yield.

Route 1: Direct N-Methylation of Tryptophol

This approach is arguably the most straightforward, leveraging the nucleophilicity of the indole nitrogen. The synthesis involves the deprotonation of the N-H bond of tryptophol with a suitable base, followed by nucleophilic substitution on a methylating agent.

Causality Behind Experimental Choices

The selection of the base and methylating agent is critical. A strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the indole nitrogen, which has a pKa of approximately 17 in DMSO, thus driving the reaction forward. The hydroxyl group of tryptophol is more acidic (pKa ~16) and will also be deprotonated. Therefore, at least two equivalents of base are required. Common methylating agents like dimethyl sulfate and methyl iodide are highly effective due to the excellent leaving groups (sulfate and iodide, respectively).[1][2] Dimethyl carbonate (DMC) represents a greener, less toxic alternative, though it may require more forcing conditions.[1]

Experimental Protocol: N-Methylation with Dimethyl Sulfate
  • Preparation : To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add tryptophol (5.0 g, 31.0 mmol) and 100 mL of anhydrous acetone.

  • Base Addition : Add powdered potassium carbonate (12.8 g, 93.0 mmol, 3.0 equiv.).

  • Methylation : To the stirred suspension, add dimethyl sulfate (4.3 mL, 46.5 mmol, 1.5 equiv.) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford this compound as a pure compound.

Workflow Diagram

Route 1 tryptophol Tryptophol product This compound tryptophol->product Reflux, 4-6h Yield: ~85-95% reagents 1. K₂CO₃, Acetone 2. Dimethyl Sulfate Route 2 IAA Indole-3-acetic Acid Ester Ethyl 1H-indole-3-acetate IAA->Ester EtOH, H₂SO₄ Reflux, ~90% N_Methyl_Ester Ethyl 1-Methyl-1H- indole-3-acetate Ester->N_Methyl_Ester NaH, MeI, DMF ~95% Product This compound N_Methyl_Ester->Product LiAlH₄, Et₂O Reflux, ~90%

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-(1-Methyl-1H-indol-3-yl)-ethanol demands the highest standards of scientific rigor, not only in our experiments but also in our waste management practices. The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in the principles of chemical safety and the regulatory framework of the Resource Conservation and Recovery Act (RCRA). Adherence to these procedures is not merely a best practice; it is a legal and ethical obligation.[1][2]

Part 1: Mandatory First Step - Waste Characterization

Under the EPA's RCRA regulations, the entity that generates a chemical waste is legally responsible for determining if that waste is hazardous—a principle known as "cradle-to-grave" management.[2][3][4][5] For a novel or specialty chemical like this compound, a specific Safety Data Sheet (SDS) may not always be available. In such cases, a conservative assessment based on the chemical's structure and known reactive groups is the only responsible course of action.

A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4][6][7]

Analysis of this compound:

  • Structure: The molecule contains an indole ring system and an ethanol side chain.

  • Physical State: It is expected to be a liquid at room temperature.

Table 1: RCRA Hazardous Waste Characteristic Assessment
CharacteristicEPA CodeCriteriaApplicability to this compound
Ignitability D001 Liquid with a flash point < 140°F (60°C).[7][8]Assumed. The ethanol moiety suggests the compound is flammable. Treat as D001 waste.
Corrosivity D002 Aqueous solution with pH ≤ 2 or ≥ 12.5.[7]Unlikely. The molecule lacks strongly acidic or basic functional groups.
Reactivity D003 Unstable, reacts violently with water, or can detonate.[7]Unlikely. The structure does not suggest inherent instability or reactivity.
Toxicity D004-D043 Contains specific contaminants at or above regulated concentrations.Possible. While not a listed toxic waste, its metabolic pathways and toxicological profile are not widely known. Handle with caution as a potentially toxic substance.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for handling the waste from the point of generation to its final collection.

Diagram 1: Waste Disposal Decision Workflow

This diagram outlines the critical decision points for proper segregation and disposal of this compound waste.

cluster_start Start: Waste Generation cluster_assess Step 1: Hazard Assessment cluster_segregate Step 2: Segregation cluster_contain Step 3: Containerization & Labeling cluster_store Step 4: Accumulation cluster_end Step 5: Final Disposal start Waste containing This compound assess Is the waste hazardous? (Per RCRA Guidelines) start->assess Always the first step segregate Identify Correct Waste Stream assess->segregate Yes, treat as hazardous (Ignitable D001) stream Non-Halogenated Organic Solvent Waste segregate->stream Is it halogenated? No. container Select compatible container. Label with 'HAZARDOUS WASTE' and full chemical name. stream->container store Store in designated Satellite Accumulation Area (SAA). Keep container closed. container->store end Request pickup from Institutional EHS. store->end

Caption: Waste characterization and segregation workflow.

Experimental Protocol for Disposal
  • Don Personal Protective Equipment (PPE):

    • Rationale: Direct contact with chemical waste can cause skin irritation or absorption of potentially toxic substances.

    • Procedure: Before handling any waste, wear standard laboratory PPE, including:

      • Safety glasses or goggles.

      • A flame-resistant lab coat.

      • Chemically resistant gloves (Nitrile or Neoprene are generally suitable).

  • Segregate the Waste Stream:

    • Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents. It can lead to exothermic reactions, fires, or the generation of toxic gases. Furthermore, proper segregation is essential for cost-effective and environmentally sound disposal; for example, non-halogenated solvents can often be used as fuel, which is a preferred disposal route over incineration.[9]

    • Procedure:

      • Collect waste this compound and any solvents it is mixed with (e.g., methanol, ethanol, acetone) in a designated waste container for Non-Halogenated Organic Solvents .

      • DO NOT mix this waste with:

        • Halogenated solvents (e.g., dichloromethane, chloroform).[10]

        • Aqueous waste (acids, bases, salt solutions).[9]

        • Strong oxidizers or acids.

        • Solid waste (gloves, paper towels, etc.).

  • Select and Label the Waste Container:

    • Rationale: The container must be able to safely hold the waste without degrading, and the label must accurately communicate the contents to all personnel and waste handlers, as required by law.[1][11]

    • Procedure:

      • Choose a container made of a chemically compatible material (e.g., glass or polyethylene) that is in good condition with a secure, leak-proof screw cap.[1][11]

      • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

      • Clearly write the full chemical name, "this compound," and the names of any other solvents in the mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

  • Accumulate Waste Safely:

    • Rationale: Safe storage in a designated Satellite Accumulation Area (SAA) prevents spills and minimizes exposure risks in the main laboratory workspace. Keeping containers closed prevents the release of flammable vapors that could find an ignition source.[12][13][14]

    • Procedure:

      • Keep the waste container at or near the point of generation.

      • The container must be kept tightly closed at all times, except when you are actively adding waste to it.[11][14]

      • Store the container in a designated secondary containment bin or tray to contain any potential leaks.[10]

      • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[15]

  • Arrange for Final Disposal:

    • Rationale: Only licensed professionals are permitted to transport and dispose of hazardous waste. Your institution's Environmental Health & Safety (EHS) department is the required point of contact.

    • Procedure:

      • When the container is approximately 75% full, or well before you plan to leave the lab, submit a chemical waste pickup request to your institution's EHS office.

      • Follow your institution-specific procedures for the request, which is typically done through an online system.

Part 3: Emergency Procedures - Spills and Exposures

Even with careful planning, accidents can occur. Spill cleanup materials must themselves be treated as hazardous waste.[15]

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent (vermiculite or equivalent).

    • Collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent and any used cleaning materials into a sealed, labeled bag or container.

    • Dispose of the cleanup material as hazardous waste through EHS.

  • Large Spill (Outside of immediate control):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill poses a fire hazard.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency EHS number or 911 immediately from a safe location.

References

×

Retrosynthesis Analysis

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2-(1-Methyl-1H-indol-3-yl)-ethanol

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